molecular formula C11H11FO2 B115265 1-(4-Fluorophenyl)cyclobutanecarboxylic acid CAS No. 151157-46-9

1-(4-Fluorophenyl)cyclobutanecarboxylic acid

货号: B115265
CAS 编号: 151157-46-9
分子量: 194.2 g/mol
InChI 键: DLRUUSGLTWPTQG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-(4-Fluorophenyl)cyclobutanecarboxylic acid is a fluorinated cyclobutane derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. While specific biological data for this compound is limited in the public domain, its core structure is of significant scientific interest. The scaffold combines a cyclobutane carboxylic acid with a fluorinated aryl system, a motif found in compounds developed for advanced imaging techniques . Specifically, non-natural amino acids featuring fluorinated cyclobutane and cyclopentane rings have been extensively investigated as potential positron emission tomography (PET) imaging agents for challenging cancers, such as glioma and prostate cancer . These radiolabeled analogs are designed to be substrates for amino acid transporters (AATs) that are often overexpressed in tumors, facilitating their uptake into cancer cells . The presence of the fluorine atom on the phenyl ring is a critical feature, often employed to modulate the compound's electronic properties, metabolic stability, and binding affinity in bioactive molecules. Consequently, this chemical serves as a versatile precursor for the development of novel molecular probes and pharmaceutical candidates, enabling researchers to explore new diagnostic and therapeutic pathways.

属性

IUPAC Name

1-(4-fluorophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRUUSGLTWPTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588105
Record name 1-(4-Fluorophenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151157-46-9
Record name 1-(4-Fluorophenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 151157-46-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 1-(4-Fluorophenyl)cyclobutanecarboxylic acid (CAS No. 151157-46-9). While this compound is of interest in medicinal chemistry and drug discovery, publicly available experimental data is limited. This document summarizes the available information, including physicochemical properties, and provides general experimental protocols for the synthesis and analysis of related compounds. The guide is intended to serve as a foundational resource for researchers and professionals working with or interested in this molecule.

Core Chemical Properties

This compound is a synthetic organic compound featuring a cyclobutane ring and a fluorine-substituted phenyl group attached to the same carbon atom as a carboxylic acid moiety. Its structural characteristics make it a potential building block for the synthesis of novel pharmaceutical agents.

Physicochemical Data

Quantitative data for this compound is sparse in the readily available scientific literature. The following table summarizes the known and predicted properties.

PropertyValueSource
IUPAC Name 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid
CAS Number 151157-46-9[1]
Molecular Formula C₁₁H₁₁FO₂[1]
Molecular Weight 194.2 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Aqueous Solubility Data not available
pKa Data not available
LogP (predicted) 2.4

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available. However, established methods for analogous compounds can be adapted.

General Synthesis of 1-Arylcyclobutanecarboxylic Acids

A plausible synthetic route for this compound can be adapted from the known synthesis of its chloro-analog. This typically involves the hydrolysis of a corresponding nitrile precursor.

Reaction Scheme:

G reactant1 1-(4-Fluorophenyl)cyclobutanecarbonitrile product This compound reactant1->product Reflux reactant2 KOH, H₂O, Ethylene Glycol reactant2->product

Figure 1: General synthesis of this compound.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(4-fluorophenyl)cyclobutanecarbonitrile, ethylene glycol, and an aqueous solution of potassium hydroxide.

  • Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into ice water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted nitrile.

  • Acidification: Acidify the aqueous layer with a strong acid, such as hydrochloric acid, until a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength determined by the chromophore of the molecule (likely around 254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, and aliphatic protons of the cyclobutane ring in the 1-3 ppm range. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The spectrum would show characteristic signals for the carboxylic acid carbonyl carbon (~170-180 ppm), aromatic carbons, and the aliphatic carbons of the cyclobutane ring.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information on the biological activity, mechanism of action, or associated signaling pathways for this compound. Research in this area is required to elucidate its potential therapeutic applications.

Safety and Handling

  • Hazard Classification: Likely to be an irritant to the skin, eyes, and respiratory tract.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Logical Workflow for Compound Analysis

The following diagram illustrates a general workflow for the analysis and characterization of a synthesized chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Purity Purity Assessment (e.g., HPLC) Purification->Purity Structure Structural Elucidation (e.g., NMR, MS) Purity->Structure Screening Initial Biological Screening Structure->Screening Mechanism Mechanism of Action Studies Screening->Mechanism

Figure 2: A general workflow for chemical compound synthesis, analysis, and evaluation.

Conclusion

This compound presents an interesting scaffold for further investigation in the field of drug discovery. This technical guide consolidates the currently available chemical information for this compound. The significant gaps in experimental data, particularly concerning its physicochemical properties and biological activity, highlight the need for further research to fully characterize this molecule and explore its potential applications. Researchers are encouraged to use the provided general protocols as a starting point for their investigations, with the understanding that optimization will be necessary.

References

A Comprehensive Technical Guide to 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(4-Fluorophenyl)cyclobutanecarboxylic acid, a key building block in medicinal chemistry and drug discovery, particularly in the development of protein degraders.[1] This document outlines its chemical properties, synthesis protocols, and its role in advanced therapeutic modalities.

Physicochemical Properties

This compound is a synthetic organic compound valued for its unique structural features, which are desirable in the design of novel therapeutic agents. Its quantitative properties are summarized below.

PropertyValueSource
CAS Number 151157-46-9[1][2][3][4]
Molecular Formula C₁₁H₁₁FO₂[1][2][3][4]
Molecular Weight 194.2 g/mol [1][2]
Purity ≥95-97%[1][3][4]
IUPAC Name 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid[4]
Storage Room temperature[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the hydrolysis of a nitrile precursor. The following is a representative experimental protocol adapted from methodologies for structurally similar compounds.[5]

Protocol: Synthesis via Nitrile Hydrolysis

This protocol describes the conversion of 1-(4-fluorophenyl)cyclobutane-1-carbonitrile to the corresponding carboxylic acid.

Materials:

  • 1-(4-fluorophenyl)cyclobutane-1-carbonitrile

  • Ethylene glycol

  • Potassium hydroxide (KOH) solution (40% w/w aqueous)

  • Deionized water

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Petroleum ether (b.p. 40-60°C)

  • Argon gas supply

  • Standard reflux and extraction glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert argon atmosphere, combine 1-(4-fluorophenyl)cyclobutane-1-carbonitrile (1 equivalent), ethylene glycol (approx. 12 mL per gram of nitrile), and 40% aqueous potassium hydroxide solution (approx. 16 mL per gram of nitrile).[5]

  • Reflux: Heat the mixture to reflux and maintain for 18 hours.[5] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup: After cooling the reaction mixture to room temperature, pour it into a beaker containing ice water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether to remove any unreacted starting material or non-acidic byproducts.[5]

  • Acidification: Collect the aqueous layer and acidify it with concentrated hydrochloric acid until a precipitate forms.[5]

  • Isolation: Filter the precipitate, wash thoroughly with cold deionized water, and dry under vacuum.[5]

  • Recrystallization: Purify the crude product by recrystallization from petroleum ether to yield this compound as a crystalline solid.[5]

G cluster_synthesis Synthesis Workflow A 1. Reaction Setup Combine Nitrile Precursor, Ethylene Glycol, and KOH B 2. Reflux Heat under Argon for 18 hours A->B C 3. Aqueous Workup Cool mixture and add to ice water B->C D 4. Extraction Wash with Diethyl Ether C->D E 5. Acidification Acidify aqueous layer with HCl D->E F 6. Isolation & Purification Filter precipitate and recrystallize E->F G Final Product This compound F->G

Caption: General workflow for the synthesis of this compound.

Application in Drug Development: Protein Degradation

This compound is classified as a "Protein Degrader Building Block".[1] This indicates its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.

Mechanism of PROTAC Action: A PROTAC molecule consists of three parts: a ligand that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects them. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This compound can be incorporated into the linker or ligand components of a PROTAC.

G cluster_protac PROTAC Mechanism of Action PROTAC PROTAC Molecule (incorporating the building block) POI Target Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary UbPOI Polyubiquitinated POI Ternary->UbPOI facilitates ubiquitination Ub Ubiquitin (Ub) Ub->UbPOI Proteasome Proteasome UbPOI->Proteasome targeted for degradation Degradation Degraded Peptides Proteasome->Degradation results in

Caption: Logical workflow of PROTAC-mediated protein degradation.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for analyzing carboxylic acids.

Protocol: HPLC Analysis

Objective: To determine the purity of a sample of this compound.

Instrumentation & Reagents:

  • HPLC system with UV detector

  • Reverse-phase C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase acidification)

  • Analytical standard of this compound

Procedure:

  • Standard Preparation: Prepare a stock solution of the analytical standard at a known concentration (e.g., 1 mg/mL) in acetonitrile. Create a series of dilutions for a calibration curve.

  • Sample Preparation: Accurately weigh the synthesized sample and dissolve it in acetonitrile to a concentration similar to the standard solution. Filter the sample through a 0.22 µm filter before injection.[6]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water, with 0.1% formic acid added to both phases.[6][7]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 210-254 nm for aromatic compounds).

    • Injection Volume: 5-10 µL

  • Analysis: Inject the calibration standards followed by the sample solutions. The peak area of the analyte is used to calculate its concentration and purity against the standard curve.[6]

References

Elucidation of the Molecular Structure of 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural elucidation of 1-(4-Fluorophenyl)cyclobutanecarboxylic acid. The document outlines the key physicochemical properties, proposed spectroscopic data for structural confirmation, a putative synthetic protocol, and a discussion of its potential role as a chemical building block. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines established chemical principles with data from analogous structures to present a comprehensive analytical framework.

Introduction

This compound is a fluorinated organic compound featuring a cyclobutane ring and a fluorophenyl moiety attached to a quaternary carbon also bearing a carboxylic acid group. Such structures are of significant interest in medicinal chemistry and drug discovery, where the incorporation of a cyclobutane ring can impart favorable pharmacokinetic properties, and the fluorophenyl group can enhance metabolic stability and binding affinity. This document serves as a technical resource for researchers working with or considering the use of this compound.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These are derived from publicly available chemical databases.

PropertyValueReference
Molecular Formula C₁₁H₁₁FO₂--INVALID-LINK--
Molecular Weight 194.20 g/mol --INVALID-LINK--[1]
CAS Number 151157-46-9--INVALID-LINK--[1]
IUPAC Name 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid--INVALID-LINK--
SMILES C1CC(C1)(C2=CC=C(C=C2)F)C(=O)O--INVALID-LINK--[2]
InChI Key DLRUUSGLTWPTQG-UHFFFAOYSA-N--INVALID-LINK--[2]

Spectroscopic Data for Structure Elucidation (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of organic structures. The predicted chemical shifts for the ¹H and ¹³C nuclei are presented below.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~7.4-7.5Multiplet2HAr-H (ortho to F)
~7.0-7.1Multiplet2HAr-H (meta to F)
~2.6-2.8Multiplet2HCyclobutane -CH₂-
~2.3-2.5Multiplet2HCyclobutane -CH₂-
~1.9-2.1Multiplet2HCyclobutane -CH₂-

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~180-185-COOH
~160-164 (d, ¹JCF ≈ 245 Hz)Ar-C (para to cyclobutane)
~138-140 (d, ⁴JCF ≈ 3 Hz)Ar-C (ipso)
~128-130 (d, ³JCF ≈ 8 Hz)Ar-CH (ortho to F)
~115-117 (d, ²JCF ≈ 21 Hz)Ar-CH (meta to F)
~50-55Quaternary Cyclobutane-C
~30-35Cyclobutane -CH₂-
~15-20Cyclobutane -CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are predicted as follows.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
~3050MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
1700-1725StrongC=O stretch (carboxylic acid dimer)
1600, 1500Medium-StrongC=C stretch (aromatic ring)
1220-1240StrongC-F stretch
~1160MediumC-O stretch
~920BroadO-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted Fragment
194[M]⁺ (Molecular Ion)
177[M - OH]⁺
149[M - COOH]⁺
109[C₆H₄F-C]⁺
95[C₆H₄F]⁺

Proposed Experimental Protocol: Synthesis

A plausible synthetic route to this compound can be adapted from the known synthesis of its chloro-analog.[3] The proposed two-step synthesis starts from 4-fluorophenylacetonitrile.

Step 1: Synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile

This step involves the alkylation of 4-fluorophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base.

Materials:

  • 4-Fluorophenylacetonitrile

  • 1,3-Dibromopropane

  • Sodium amide (NaNH₂) or Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ammonium chloride solution (saturated)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium amide/hydride in anhydrous THF/DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-fluorophenylacetonitrile in the same anhydrous solvent via the dropping funnel.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Add 1,3-dibromopropane dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours.

  • Cool the reaction to room temperature and quench by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-(4-fluorophenyl)cyclobutanecarbonitrile.

Step 2: Hydrolysis to this compound

This step involves the hydrolysis of the nitrile to the corresponding carboxylic acid.

Materials:

  • 1-(4-Fluorophenyl)cyclobutanecarbonitrile

  • Ethylene glycol

  • Potassium hydroxide (40% w/w aqueous solution)

  • Hydrochloric acid (concentrated)

  • Ice water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, combine 1-(4-fluorophenyl)cyclobutanecarbonitrile, ethylene glycol, and 40% aqueous potassium hydroxide.

  • Heat the mixture to reflux under an inert atmosphere (e.g., argon) for 18-24 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Wash the aqueous mixture with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of ~1-2 with concentrated hydrochloric acid, which should precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., petroleum ether/ethyl acetate) to obtain pure this compound.

Visualization of Workflows

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis.

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis 4-Fluorophenylacetonitrile 4-Fluorophenylacetonitrile Alkylation Alkylation 4-Fluorophenylacetonitrile->Alkylation 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Alkylation Base (NaNH2/NaH) Base (NaNH2/NaH) Base (NaNH2/NaH)->Alkylation 1-(4-Fluorophenyl)cyclobutanecarbonitrile 1-(4-Fluorophenyl)cyclobutanecarbonitrile Alkylation->1-(4-Fluorophenyl)cyclobutanecarbonitrile Nitrile_Intermediate 1-(4-Fluorophenyl)cyclobutanecarbonitrile Hydrolysis Hydrolysis Nitrile_Intermediate->Hydrolysis KOH / H2O KOH / H2O KOH / H2O->Hydrolysis Acid_Workup Acid_Workup Final_Product This compound Acid_Workup->Final_Product Hydrolysis->Acid_Workup

Caption: Proposed two-step synthesis of this compound.

Structure Elucidation Workflow

The logical workflow for confirming the structure of the synthesized product is outlined below.

Elucidation_Workflow cluster_nmr NMR Analysis Synthesized_Product Synthesized Product MS Mass Spectrometry Synthesized_Product->MS IR IR Spectroscopy Synthesized_Product->IR NMR NMR Spectroscopy Synthesized_Product->NMR Structural_Confirmation Structural Confirmation MS->Structural_Confirmation Molecular Weight IR->Structural_Confirmation Functional Groups NMR->Structural_Confirmation Connectivity 1H_NMR ¹H NMR 13C_NMR ¹³C NMR COSY ¹H-¹H COSY 1H_NMR->COSY DEPT DEPT 13C_NMR->DEPT HSQC ¹H-¹³C HSQC COSY->HSQC

Caption: Workflow for the spectroscopic confirmation of the target compound's structure.

Potential Applications and Further Research

This compound is listed by some vendors as a "Protein Degrader Building Block".[1] This suggests its potential utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or other molecular glues, where the cyclobutane scaffold can serve as a rigid linker and the fluorophenyl group can engage in specific interactions with target proteins.

Further research should focus on obtaining experimental spectroscopic data to validate the predicted values and to explore the reactivity of this compound in the synthesis of more complex, biologically active molecules. Investigation into its potential as a fragment in fragment-based drug discovery campaigns could also be a fruitful avenue of research.

Conclusion

This technical guide has provided a comprehensive overview of the structural elucidation of this compound. While a lack of publicly available experimental data necessitates the use of predicted spectroscopic values and a proposed synthetic pathway, the information presented herein provides a solid foundation for researchers interested in this compound. The workflows and tabulated data offer a clear and concise reference for the synthesis and characterization of this and structurally related molecules.

References

A Technical Guide to the Purity and Characterization of 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and characterization of 1-(4-Fluorophenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. This document details the physicochemical properties, spectral analysis, and recommended experimental protocols for its synthesis, purification, and analytical characterization.

Physicochemical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 151157-46-9
Molecular Formula C₁₁H₁₁FO₂
Molecular Weight 194.20 g/mol
Purity (typical) ≥97%

Synthesis and Purification

A robust synthesis of this compound can be adapted from the established synthesis of its chloro-analog. The general workflow for its synthesis and subsequent purification is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification A 1-(4-Fluorophenyl)cyclobutanenitrile B Hydrolysis (e.g., KOH, ethylene glycol, reflux) A->B C Crude Product B->C D Workup (Acidification, Extraction) C->D Proceed to Purification E Recrystallization (e.g., from petroleum ether) D->E F Pure this compound E->F

Figure 1: General workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis

This protocol is adapted from the synthesis of 1-(4-chlorophenyl)cyclobutanecarboxylic acid.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(4-Fluorophenyl)cyclobutanenitrile (1 equivalent), ethylene glycol (12 mL per gram of nitrile), and a 40% (w/w) aqueous solution of potassium hydroxide (16 mL per gram of nitrile).

  • Reflux: Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 18 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Extract the aqueous mixture with diethyl ether to remove any unreacted nitrile.

    • Carefully acidify the aqueous layer with a suitable acid (e.g., HCl) until a precipitate forms.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and dry it under vacuum.

Experimental Protocol: Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product.

  • Solvent Selection: Petroleum ether is a suitable solvent for the recrystallization of the analogous chloro-compound and is a good starting point.[1] Other non-polar/polar solvent mixtures can be screened for optimal crystal formation and purity.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of hot petroleum ether.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential to confirm the identity and purity of this compound.

G cluster_purity Purity cluster_structure Structure A Pure Compound B Purity Assessment A->B C Structural Elucidation A->C D HPLC B->D E GC-MS B->E F ¹H NMR C->F G ¹³C NMR C->G H IR Spectroscopy C->H I Mass Spectrometry C->I

Figure 2: Logical workflow for the analytical characterization of this compound.
Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of the compound.

3.1.1. HPLC Analysis

A reverse-phase HPLC method is suitable for the analysis of this compound.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
Detection UV at a suitable wavelength (e.g., 254 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL

3.1.2. GC-MS Analysis

For GC-MS analysis, derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) may be necessary.

ParameterRecommended Condition
Column Non-polar capillary column (e.g., HP-5MS)
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C)
MS Detection Electron Ionization (EI)
Spectroscopic Characterization

Spectroscopic data provides confirmation of the chemical structure. While experimental spectra for this specific compound are not widely published, the expected spectral data can be predicted based on the analysis of its constituent parts: the 4-fluorophenyl group and the cyclobutanecarboxylic acid moiety.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic Protons7.0 - 7.5m4H
Cyclobutane Protons1.8 - 2.8m6H
Carboxylic Acid Proton~12br s1H
¹³C NMR Predicted Chemical Shift (ppm)
Carboxylic Carbonyl~175
Aromatic C-F~160 (d, ¹JCF ≈ 245 Hz)
Aromatic C-C~140 (d)
Aromatic C-H~128 (d, ³JCF ≈ 8 Hz)
Aromatic C-H~115 (d, ²JCF ≈ 21 Hz)
Cyclobutane Quaternary Carbon~45
Cyclobutane CH₂~30
Cyclobutane CH₂~15

3.2.2. Infrared (IR) Spectroscopy

Functional Group Expected Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)3300 - 2500 (broad)
C-H (Aromatic)3100 - 3000
C-H (Aliphatic)3000 - 2850
C=O (Carboxylic Acid)1710 - 1680
C=C (Aromatic)1600, 1500
C-F1250 - 1000

3.2.3. Mass Spectrometry

Predicted mass spectral data for the protonated molecule and common adducts are listed below.

Adduct Predicted m/z
[M+H]⁺195.0816
[M+Na]⁺217.0635
[M-H]⁻193.0670

Biological Activity

Currently, there is limited publicly available information regarding the specific biological activities or signaling pathways associated with this compound. As a fluorinated carboxylic acid derivative containing a cyclobutane ring, it holds potential for exploration in various therapeutic areas. The cyclobutane scaffold is present in a number of biologically active natural products and synthetic compounds. Further research is warranted to elucidate its pharmacological profile.

Conclusion

This technical guide provides a foundational understanding of the purity and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers in the fields of chemical synthesis and drug development, enabling the efficient and accurate utilization of this important chemical entity.

References

A Technical Guide to 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Suppliers, Cost, Synthesis, and Application in Targeted Protein Degradation

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)cyclobutanecarboxylic acid, a key building block in the development of targeted protein degradation therapeutics. Aimed at researchers, scientists, and professionals in drug development, this document details commercially available suppliers, cost analysis, a plausible synthetic route, and its pivotal role in the mechanism of a selective SMARCA2/SMARCA4 degrader.

Commercial Availability and Cost Analysis

This compound (CAS: 151157-46-9) is available from a range of chemical suppliers. The cost can vary based on purity and quantity. Below is a summary of representative suppliers and their offerings. For the most current pricing and availability, it is recommended to visit the suppliers' websites.

SupplierCatalog NumberPurityQuantityPrice (USD)
AChemBlockO2843695%-Inquiry
CP Lab Safety-min 97%1 gInquiry
Santa Cruz Biotechnologysc-286307--Inquiry
AngeneAG00AAZL--Inquiry

Additionally, a key precursor for a potential synthesis, 1-(4-fluorophenyl)cyclobutanecarbonitrile (CAS: 405090-30-4), is also commercially available.

SupplierCatalog NumberPurityQuantityPrice (USD)
ChemShuttle12509295%5 g$200.00
10 g$300.00
25 g$650.00

Synthesis of this compound

Experimental Protocol: Hydrolysis of 1-(4-fluorophenyl)cyclobutanecarbonitrile

This protocol is a general procedure based on the well-established chemical transformation of nitriles to carboxylic acids and may require optimization for this specific substrate.

Materials:

  • 1-(4-fluorophenyl)cyclobutanecarbonitrile

  • Concentrated sulfuric acid (H₂SO₄) or concentrated hydrochloric acid (HCl)

  • Water (H₂O)

  • Diethyl ether or other suitable organic solvent for extraction

  • Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution for neutralization and extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Standard laboratory glassware and equipment for reflux, extraction, and purification.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-fluorophenyl)cyclobutanecarbonitrile.

  • Acid Hydrolysis: Slowly add an excess of concentrated sulfuric acid or hydrochloric acid and water to the flask. The reaction is typically carried out in a mixture of acid and water.

  • Reflux: Heat the reaction mixture to reflux. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

    • Extract the aqueous mixture with a suitable organic solvent like diethyl ether.

    • To separate the carboxylic acid from any unreacted nitrile and byproducts, the organic layer can be extracted with an aqueous solution of sodium bicarbonate or sodium hydroxide. The carboxylic acid will move into the aqueous basic layer as its sodium salt.

    • Carefully acidify the aqueous layer with concentrated HCl until the solution is acidic (pH ~2), which will precipitate the this compound.

    • Collect the precipitate by vacuum filtration, or if it separates as an oil, extract it with an organic solvent.

  • Purification:

    • Wash the collected solid with cold water to remove any remaining inorganic salts.

    • Dry the crude product.

    • Further purification can be achieved by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination to confirm its identity and purity.

Application in Targeted Protein Degradation: A SMARCA2/SMARCA4 Degrader

This compound has been identified as a crucial component in the structure of a potent and selective PROteolysis TArgeting Chimera (PROTAC) designed to degrade the chromatin remodeling enzymes SMARCA2 and SMARCA4.[1][2] These proteins are key subunits of the SWI/SNF complex and are implicated in cancer. The PROTAC, referred to as PROTAC 1, utilizes this carboxylic acid moiety as part of its linker, which connects a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a ligand that binds to the bromodomain of SMARCA2/4.

Mechanism of Action: PROTAC-Mediated Degradation

The fundamental principle of this PROTAC's action is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate the target proteins SMARCA2 and SMARCA4.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC (containing 1-(4-Fluorophenyl) cyclobutanecarboxylic acid) Ternary_Complex Ternary Complex (SMARCA2/4-PROTAC-VHL) PROTAC->Ternary_Complex Binds to SMARCA2/4 and VHL SMARCA2_4 SMARCA2/4 (Target Protein) SMARCA2_4->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_SMARCA2_4 Ubiquitinated SMARCA2/4 Ternary_Complex->Ub_SMARCA2_4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_SMARCA2_4->Proteasome Recognition Proteasome->PROTAC Recycling Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated degradation of SMARCA2/4.

The process unfolds in a series of steps:

  • Ternary Complex Formation: The bifunctional PROTAC molecule simultaneously binds to the target protein (SMARCA2 or SMARCA4) and the VHL E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: The formation of this complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme (not shown) to lysine residues on the surface of the target protein. This is catalyzed by the E3 ligase activity of the VHL complex.

  • Proteasomal Recognition and Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptide fragments.

  • PROTAC Recycling: The PROTAC molecule is released after inducing ubiquitination and can then engage another target protein and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.

Experimental Workflow for Assessing PROTAC Activity

The evaluation of a novel PROTAC, such as the SMARCA2/4 degrader, involves a series of in vitro experiments to confirm its mechanism of action and efficacy.

Experimental_Workflow cluster_Validation Validation Start Start: Synthesize PROTAC Binding_Assay Binding Affinity Assays (e.g., ITC, SPR) Start->Binding_Assay Cell_Culture Treat Cancer Cell Lines with PROTAC Start->Cell_Culture Binding_Assay->Cell_Culture Confirm Target Engagement Degradation_Assay Western Blot / Mass Spectrometry to measure SMARCA2/4 levels Cell_Culture->Degradation_Assay Phenotypic_Assay Cell Viability / Proliferation Assays (e.g., MTT, CellTiter-Glo) Cell_Culture->Phenotypic_Assay Mechanism_Validation Mechanism Validation Experiments Degradation_Assay->Mechanism_Validation End End: Lead Optimization Degradation_Assay->End Confirm Potency & Selectivity Phenotypic_Assay->End Proteasome_Inhibitor Co-treatment with Proteasome Inhibitor (e.g., MG132) VHL_Knockdown Treatment of VHL-deficient Cell Lines

Caption: Workflow for evaluating PROTAC efficacy.

A typical experimental workflow includes:

  • Binding Affinity Assays: Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are used to quantify the binding affinity of the PROTAC to both the target protein and the E3 ligase, as well as the cooperativity of ternary complex formation.

  • Cellular Degradation Assays: Cancer cell lines are treated with varying concentrations of the PROTAC. The levels of the target protein are then measured using methods like Western blotting or mass spectrometry to determine the extent and concentration-dependency of degradation (DC50).

  • Phenotypic Assays: The biological consequence of target protein degradation is assessed through cell viability or proliferation assays to determine the PROTAC's anti-cancer efficacy (IC50).

  • Mechanism of Action Validation: To confirm that the observed degradation is mediated by the intended pathway, experiments are conducted in the presence of a proteasome inhibitor (which should rescue the degradation) and in cell lines where the recruited E3 ligase (VHL in this case) is knocked out or knocked down (which should abrogate the PROTAC's effect).

References

An In-depth Technical Guide on the Basic Reactivity of 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reactivity of 1-(4-Fluorophenyl)cyclobutanecarboxylic acid, a fluorinated analogue of cyclobutane-containing carboxylic acids. This document details the compound's physical and chemical properties, outlines a probable synthetic pathway with a detailed experimental protocol for a key intermediate, and explores its expected reactivity in common organic transformations such as esterification, amidation, and reduction. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, providing essential data and methodologies for the synthesis and derivatization of this compound.

Introduction

This compound is a synthetic organic compound featuring a cyclobutane ring substituted with both a carboxylic acid and a 4-fluorophenyl group. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as acidity and lipophilicity, which are critical parameters in drug design. The rigid cyclobutane scaffold provides a three-dimensional framework that is of interest in the development of novel therapeutic agents. This guide aims to consolidate the available information on its basic reactivity to facilitate its use in research and development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₁FO₂[1]
Molecular Weight 194.2 g/mol [1]
CAS Number 151157-46-9[1]
Appearance White to off-white powder (predicted)General knowledge
Melting Point Not available-
pKa ~4-5 (predicted)[2][3][4][5][6]
Solubility Sparingly soluble in water; soluble in polar organic solvents like ethanol, acetone, and dimethylformamide (predicted).[7]
Predicted XlogP 2.4-

Note: Predicted values are based on the properties of similar compounds and computational models.

Synthesis

A likely synthetic route to this compound involves a two-step process: the synthesis of the corresponding nitrile, 1-(4-fluorophenyl)cyclobutanecarbonitrile, followed by its hydrolysis to the carboxylic acid.

Synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile

While a specific protocol for the fluoro-analog is not available, the synthesis of the chloro-analog, 1-(4-chlorophenyl)cyclobutanecarbonitrile, has been reported and can be adapted. This reaction involves the alkylation of the appropriately substituted benzyl cyanide with 1,3-dibromopropane.

Experimental Protocol (Adapted for Fluoro-analog):

Materials:

  • 4-Fluorobenzyl cyanide

  • Sodium hydride (NaH)

  • Dry Dimethyl sulfoxide (DMSO)

  • 1,3-Dibromopropane

  • Ice water

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a stirred suspension of sodium hydride in dry DMSO under an inert atmosphere (e.g., argon) at 25°C, add a solution of 4-fluorobenzyl cyanide in dry DMSO dropwise over 5 minutes.

  • Stir the resulting mixture for 30 minutes at room temperature.

  • Add a solution of 1,3-dibromopropane in dry DMSO dropwise over 30 minutes, maintaining the reaction temperature between 25-30°C.

  • After the addition is complete, continue stirring for an additional 40 minutes at the same temperature.

  • Pour the reaction mixture into ice water and extract with dichloromethane (3x).

  • Combine the organic extracts and evaporate the solvent.

  • Extract the residue with diethyl ether (4x).

  • Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 1-(4-fluorophenyl)cyclobutanecarbonitrile as an oil.

  • Purify the product by distillation under high vacuum.

Diagram of Synthesis Workflow:

SynthesisWorkflow reagents 4-Fluorobenzyl Cyanide + 1,3-Dibromopropane reaction Alkylation (NaH, DMSO) reagents->reaction intermediate 1-(4-Fluorophenyl)cyclobutanecarbonitrile reaction->intermediate hydrolysis Hydrolysis (Acid or Base) intermediate->hydrolysis product This compound hydrolysis->product

Caption: Synthetic pathway to this compound.

Hydrolysis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile

The hydrolysis of the nitrile intermediate to the carboxylic acid can be achieved under either acidic or basic conditions.

General Experimental Protocol (Acidic Hydrolysis):

  • Heat the 1-(4-fluorophenyl)cyclobutanecarbonitrile under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid.[8]

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

General Experimental Protocol (Alkaline Hydrolysis):

  • Heat the 1-(4-fluorophenyl)cyclobutanecarbonitrile under reflux with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[8]

  • After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain the crude product.

  • Further purification can be achieved by recrystallization.

Basic Reactivity

The reactivity of this compound is primarily dictated by the carboxylic acid functional group. The 4-fluorophenyl group and the cyclobutane ring are generally stable under standard reaction conditions for carboxylic acid modifications.

Esterification

The carboxylic acid can be converted to its corresponding esters through various standard methods, such as Fischer esterification (acid-catalyzed reaction with an alcohol) or by reaction with an alkyl halide in the presence of a base.

Diagram of Esterification Reaction:

Esterification start This compound reagents R-OH, H⁺ (cat.) or R-X, Base start->reagents product Ester Derivative reagents->product

Caption: General scheme for the esterification of the title compound.

Amidation

Amide derivatives can be synthesized by first activating the carboxylic acid, for example, by converting it to an acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with a primary or secondary amine. Direct coupling with an amine using a coupling agent (e.g., DCC, EDC) is also a common method.

Diagram of Amidation Reaction:

Amidation start This compound step1 Activation (e.g., SOCl₂) start->step1 intermediate Acid Chloride step1->intermediate step2 R₂NH intermediate->step2 product Amide Derivative step2->product

Caption: Two-step process for the amidation of the title compound.

Reduction

The carboxylic acid group can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Diagram of Reduction Reaction:

Reduction start This compound reagents 1. LiAlH₄ or BH₃ 2. H₃O⁺ start->reagents product [1-(4-Fluorophenyl)cyclobutyl]methanol reagents->product

Caption: Reduction of the carboxylic acid to the corresponding alcohol.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Multiplets for the cyclobutane protons (~1.8-2.8 ppm).- Doublets of doublets or multiplets for the aromatic protons (~7.0-7.5 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR - Aliphatic carbons of the cyclobutane ring (~20-50 ppm).- Quaternary carbon of the cyclobutane ring attached to the phenyl group and carboxyl group (~50-60 ppm).- Aromatic carbons (~115-165 ppm, with characteristic C-F coupling).- Carboxylic acid carbonyl carbon (~175-185 ppm).
IR - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Strong C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- C-F stretch (~1220-1240 cm⁻¹).- Aromatic C=C stretches (~1500-1600 cm⁻¹).
Mass Spec. - Molecular ion peak (M⁺) at m/z = 194.07.

Biological Activity

Currently, there is no publicly available information on the biological activity or the role of this compound in any signaling pathways. Its structural similarity to other biologically active cyclobutane-containing molecules suggests potential for investigation in various therapeutic areas.

Conclusion

This technical guide has summarized the fundamental reactivity and properties of this compound. A viable synthetic route has been proposed based on established chemical transformations, and the expected reactivity of the carboxylic acid functional group has been outlined. The provided information aims to be a valuable starting point for researchers interested in utilizing this compound for the synthesis of novel molecules with potential applications in drug discovery and materials science. Further experimental validation of the predicted properties and exploration of its biological activities are warranted.

References

An In-depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-fluorophenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry. The document details a robust two-step synthetic pathway, commencing with the phase-transfer catalyzed alkylation of 4-fluorophenylacetonitrile, followed by the hydrolysis of the resulting nitrile intermediate. This guide is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow. The unique structural properties of the cyclobutane motif continue to be of significant interest in the design of novel therapeutic agents, and this guide provides a foundational methodology for the preparation of a key fluorinated derivative.

Introduction

The cyclobutane ring is a recurring structural motif in a variety of biologically active molecules and approved pharmaceuticals. Its conformational rigidity and unique three-dimensional arrangement can impart favorable properties to drug candidates, including enhanced potency, selectivity, and improved pharmacokinetic profiles. The incorporation of a fluorine atom into aryl rings is a well-established strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and physicochemical properties. Consequently, this compound and its derivatives are of considerable interest as intermediates in the synthesis of novel therapeutic agents. This guide outlines a reliable and scalable synthetic route to this important compound.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process:

  • Step 1: Synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile. This step involves the alkylation of 4-fluorophenylacetonitrile with 1,3-dibromopropane under phase-transfer catalysis (PTC) conditions.

  • Step 2: Hydrolysis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile. The nitrile intermediate is subsequently hydrolyzed under basic conditions to yield the final carboxylic acid product.

Synthesis_Pathway 4-Fluorophenylacetonitrile 4-Fluorophenylacetonitrile Nitrile_Intermediate 1-(4-Fluorophenyl)cyclobutanecarbonitrile 4-Fluorophenylacetonitrile->Nitrile_Intermediate NaOH, TBAB 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Nitrile_Intermediate Final_Product This compound Nitrile_Intermediate->Final_Product KOH, Ethylene Glycol, H2O, Heat

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile

This procedure utilizes phase-transfer catalysis for the efficient alkylation of 4-fluorophenylacetonitrile.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
4-FluorophenylacetonitrileC₈H₆FN135.1413.5 g0.1
1,3-DibromopropaneC₃H₆Br₂201.8922.2 g (11.5 mL)0.11
Sodium HydroxideNaOH40.0016.0 g0.4
Tetrabutylammonium Bromide (TBAB)C₁₆H₃₆BrN322.371.6 g0.005
TolueneC₇H₈92.14100 mL-
WaterH₂O18.0240 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-fluorophenylacetonitrile (13.5 g, 0.1 mol), 1,3-dibromopropane (22.2 g, 0.11 mol), tetrabutylammonium bromide (1.6 g, 0.005 mol), and toluene (100 mL).

  • In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving sodium hydroxide (16.0 g, 0.4 mol) in water (40 mL). Caution: This is a highly exothermic process.

  • With vigorous stirring, add the sodium hydroxide solution dropwise to the reaction mixture over a period of 30 minutes.

  • After the addition is complete, heat the mixture to 60-70°C and maintain this temperature with continued vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 1-(4-fluorophenyl)cyclobutanecarbonitrile as a colorless to pale yellow oil.

Expected Yield: 75-85%

Step 2: Hydrolysis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile

This protocol is adapted from a similar procedure for the chloro-analog and employs a high-boiling solvent to facilitate the hydrolysis.[1]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
1-(4-Fluorophenyl)cyclobutanecarbonitrileC₁₁H₁₀FN175.2117.5 g0.1
Potassium HydroxideKOH56.1133.6 g0.6
Ethylene GlycolC₂H₆O₂62.07180 mL-
WaterH₂O18.02120 mL-
Concentrated Hydrochloric AcidHCl36.46As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(4-fluorophenyl)cyclobutanecarbonitrile (17.5 g, 0.1 mol), ethylene glycol (180 mL), and a solution of potassium hydroxide (33.6 g, 0.6 mol) in water (120 mL).

  • Heat the mixture to reflux and maintain for 18-24 hours. The reaction progress can be monitored by the cessation of ammonia evolution (test with moist pH paper) or by TLC/LC-MS.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.

  • Extract the aqueous mixture with diethyl ether (2 x 100 mL) to remove any unreacted starting material or non-acidic byproducts.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • A white precipitate will form. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to pH paper.

  • Dry the solid in a vacuum oven at 50-60°C to afford this compound.

  • The product can be further purified by recrystallization from a suitable solvent system such as a mixture of petroleum ether and ethyl acetate.

Expected Yield: 80-90%[1]

Visualization of Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Nitrile Synthesis cluster_step2 Step 2: Hydrolysis s1_start Combine Reactants: 4-Fluorophenylacetonitrile, 1,3-Dibromopropane, TBAB, Toluene s1_add_base Add 50% NaOH (aq) dropwise s1_start->s1_add_base s1_heat Heat at 60-70°C (4-6 hours) s1_add_base->s1_heat s1_workup Aqueous Workup: - Add H2O - Separate layers - Extract with Toluene s1_heat->s1_workup s1_dry Dry organic layer (Na2SO4) s1_workup->s1_dry s1_concentrate Concentrate in vacuo s1_dry->s1_concentrate s1_purify Vacuum Distillation s1_concentrate->s1_purify s1_product 1-(4-Fluorophenyl)cyclobutanecarbonitrile s1_purify->s1_product s2_start Combine Reactants: Nitrile Intermediate, KOH, Ethylene Glycol, H2O s1_product->s2_start s2_reflux Reflux (18-24 hours) s2_start->s2_reflux s2_quench Pour into ice-water s2_reflux->s2_quench s2_extract Extract with Et2O s2_quench->s2_extract s2_acidify Acidify aqueous layer (conc. HCl) s2_extract->s2_acidify s2_filter Filter precipitate s2_acidify->s2_filter s2_wash Wash with H2O s2_filter->s2_wash s2_dry Dry in vacuum oven s2_wash->s2_dry s2_product This compound s2_dry->s2_product

Caption: Detailed experimental workflow for the two-step synthesis.

Potential Applications in Drug Discovery

While specific signaling pathways for this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with diverse biological activities. The rigid cyclobutane scaffold serves to orient substituents in a defined spatial arrangement, which can be crucial for binding to biological targets such as enzymes and receptors.

Derivatives of structurally similar cyclobutane carboxylic acids have been investigated for a range of therapeutic applications, including as inhibitors of various enzymes and as modulators of receptor activity. The 4-fluorophenyl group is a common feature in many approved drugs, where it often contributes to enhanced metabolic stability and target engagement.

Further derivatization of the carboxylic acid moiety of the title compound can lead to a diverse library of esters, amides, and other functional groups, providing a platform for structure-activity relationship (SAR) studies in various drug discovery programs.

Conclusion

This technical guide provides a detailed and practical approach to the synthesis of this compound. The described two-step synthesis is robust and scalable, making it suitable for laboratory-scale preparation of this valuable building block. The inclusion of detailed experimental protocols, quantitative data, and workflow visualizations aims to facilitate the successful implementation of this synthesis by researchers in the field of medicinal chemistry and drug development. The continued exploration of cyclobutane-containing scaffolds in drug discovery underscores the importance of efficient and well-documented synthetic routes to key intermediates such as the title compound.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of Carboxylic Acid-Containing Moieties in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: A General Protocol for Incorporating Carboxylic Acid-Containing Building Blocks, such as 1-(4-Fluorophenyl)cyclobutanecarboxylic acid, in the Synthesis of Proteolysis Targeting Chimeras (PROTACs).

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6] The rational design and synthesis of PROTACs are pivotal to their success, with the linker playing a crucial role in optimizing the formation of a productive ternary complex between the POI and the E3 ligase, ultimately leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][7]

While a direct application of this compound in published PROTAC literature is not prominent, its structural motifs are highly relevant to PROTAC design. Carboxylic acids are versatile functional groups that can be readily modified to serve as attachment points for linkers. The cyclobutane scaffold is a known component of PROTAC linkers, offering a degree of rigidity that can be advantageous for ternary complex formation. Furthermore, the 4-fluorophenyl group is a common feature in many small molecule inhibitors that can be adapted as warheads for PROTACs.[8]

These application notes provide a generalized framework and experimental protocols for the incorporation of carboxylic acid-containing building blocks, exemplified by structures like this compound, into a PROTAC synthesis workflow.

I. Conceptual Framework for Incorporating Carboxylic Acid Moieties in PROTACs

A carboxylic acid-containing molecule can be integrated into a PROTAC scaffold in several ways, primarily as a precursor to the warhead or as a component of the linker.

1. As a Warhead Precursor: If the carboxylic acid moiety is part of a molecule that binds to a specific protein of interest, it can be functionalized to attach a linker, which is then connected to an E3 ligase ligand. The carboxylic acid can be converted to an amide, ester, or other functional group to facilitate this connection.

2. As a Linker Component: Molecules like trans-cyclobutane-1,3-dicarboxylic acid can be used as rigid linkers in PROTAC synthesis.[9][10] The dicarboxylic acid functionality allows for the sequential attachment of the warhead and the E3 ligase ligand.

The following diagram illustrates the general logic of incorporating a carboxylic acid-containing building block into a PROTAC.

PROTAC_Synthesis_Logic cluster_warhead Warhead Synthesis cluster_linker Linker Synthesis cluster_assembly PROTAC Assembly Warhead_COOH Carboxylic Acid-Containing Warhead Precursor Warhead_Mod Functionalized Warhead (e.g., with amine for coupling) Warhead_COOH->Warhead_Mod Activation & Functionalization PROTAC Final PROTAC Warhead_Mod->PROTAC Amide Coupling Linker_COOH Carboxylic Acid-Containing Linker Precursor Linker_Mod Activated Linker Linker_COOH->Linker_Mod Activation Linker_Mod->PROTAC Coupling E3_Ligand E3 Ligase Ligand (e.g., VHL or CRBN ligand) E3_Ligand->Linker_Mod Coupling

Caption: General workflow for incorporating a carboxylic acid moiety into a PROTAC.

II. Experimental Protocols

The following protocols outline the general steps for synthesizing a PROTAC using a carboxylic acid-containing building block. These are generalized procedures and may require optimization based on the specific substrates and reagents used.

Protocol 1: Activation of the Carboxylic Acid

This is a critical first step to make the carboxylic acid reactive for coupling with an amine-containing linker or E3 ligase ligand.

Materials:

  • Carboxylic acid-containing building block (e.g., this compound)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the carboxylic acid-containing building block (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add the coupling agent (e.g., HATU, 1.1 eq) to the solution.

  • Add the base (e.g., DIPEA, 2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 15-30 minutes to form the activated ester.

Protocol 2: Amide Bond Formation with an Amine-Containing Linker

This protocol describes the coupling of the activated carboxylic acid to a linker that has a free amine group.

Materials:

  • Activated carboxylic acid solution (from Protocol 1)

  • Amine-containing linker (e.g., a PEG linker with a terminal amine, 1.0 eq)

  • Anhydrous DMF

Procedure:

  • To the solution of the activated carboxylic acid, add a solution of the amine-containing linker in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

The following diagram illustrates the general workflow for the synthesis of a PROTAC.

PROTAC_Synthesis_Workflow Start Start Materials: - Warhead-COOH - Linker-NH2 - E3 Ligand-OH Step1 Step 1: Activate Warhead-COOH (e.g., with HATU, DIPEA) Start->Step1 Step3 Step 3: Functionalize E3 Ligand-OH (e.g., to E3 Ligand-Linker-COOH) Start->Step3 Step2 Step 2: Couple Activated Warhead with Linker-NH2 Step1->Step2 Intermediate1 Intermediate: Warhead-Linker-NH2 Step2->Intermediate1 Step4 Step 4: Couple Warhead-Linker-NH2 with activated E3 Ligand-Linker Intermediate1->Step4 Intermediate2 Intermediate: E3 Ligand with Linker Step3->Intermediate2 Intermediate2->Step4 Final_PROTAC Final PROTAC Step4->Final_PROTAC Purification Purification & Characterization (HPLC, NMR, MS) Final_PROTAC->Purification PROTAC_MoA PROTAC PROTAC PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Downstream_Effect Downstream Cellular Effect (e.g., Apoptosis, Cell Cycle Arrest) Degraded_Peptides->Downstream_Effect

References

Application Notes and Protocols: 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid as a Rigid Linker in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The public scientific literature does not contain specific experimental data for Proteolysis Targeting Chimeras (PROTACs) synthesized using 1-(4-fluorophenyl)cyclobutanecarboxylic acid as the linker. The following application notes and protocols are based on established principles of PROTAC design and data from structurally related molecules, particularly those employing rigid or cycloalkyl linkers. These guidelines provide a framework for the rational design, synthesis, and evaluation of PROTACs incorporating this specific linker.

Application Notes: The Role of Rigid Cycloalkyl Linkers in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's native ubiquitin-proteasome system.[1][2] A PROTAC consists of three components: a ligand that binds the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The linker is not merely a spacer; its chemical nature, length, and rigidity are critical determinants of the PROTAC's efficacy, selectivity, and pharmacokinetic (PK) properties.[3][4] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is growing interest in rigid linkers to improve drug-like properties.[5]

The 1-(4-fluorophenyl)cyclobutane moiety is an example of a rigid linker. Its key features include:

  • Conformational Restriction: The cyclobutane ring reduces the number of rotatable bonds compared to a linear alkyl chain. This rigidity can help pre-organize the PROTAC into a bioactive conformation that is optimal for forming a stable and productive ternary complex (POI-PROTAC-E3 ligase).[5][6]

  • Improved Physicochemical Properties: Rigid linkers can potentially improve metabolic stability and cell permeability compared to more flexible, hydrophilic linkers.[7] The fluorophenyl group adds a specific vector and can influence properties like lipophilicity and potential metabolic pathways.

  • Vectorial Properties: The defined three-dimensional structure of the cyclobutane ring provides precise control over the exit vectors from the warhead and E3 ligase ligand, which is crucial for achieving the correct orientation within the ternary complex.

The design of a PROTAC is an iterative process where the linker is optimized for each specific POI and E3 ligase pair. The this compound linker provides a valuable building block for exploring the structure-activity relationships (SAR) of rigid linkers in targeted protein degradation.

Diagrams and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Proximity-Induced UbPOI Poly-ubiquitinated POI Ub->UbPOI Proteasome 26S Proteasome UbPOI->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: PROTACs facilitate the formation of a ternary complex, leading to POI ubiquitination and degradation.

General Synthesis Workflow

Caption: Modular synthesis workflow for incorporating the carboxylic acid linker between two amine-bearing ligands.

Experimental Evaluation Workflow

Evaluation_Workflow cluster_invitro In Vitro / Biochemical cluster_incell Cell-Based cluster_invivo In Vivo Binding Binary Binding Assays (SPR, ITC, FP) Ternary Ternary Complex Formation (SPR, FRET) Binding->Ternary Degradation Protein Degradation (Western Blot, MS) Ternary->Degradation Lead Candidates Viability Phenotypic Assays (Cell Viability, Apoptosis) Degradation->Viability Ubiquitination Ubiquitination Assay (co-IP) Degradation->Ubiquitination PK Pharmacokinetics (PK) (LC-MS/MS) Viability->PK Optimized Leads PD Pharmacodynamics (PD) (Tissue Western Blot) PK->PD Efficacy Xenograft Model Efficacy PD->Efficacy

Caption: A typical pipeline for the preclinical evaluation of a novel PROTAC, from initial binding to in vivo efficacy.

Quantitative Data for Representative PROTACs

The following tables summarize data for well-characterized PROTACs targeting BRD4, illustrating the key metrics used for evaluation. This data serves as a benchmark for what one might expect when evaluating a novel PROTAC.

Table 1: In Vitro Degradation Data for Representative BRD4 PROTACs

Compound Name E3 Ligase Recruited Linker Type DC₅₀ (nM) Dₘₐₓ (%) Cell Line Reference
MZ1 VHL PEG-based (Flexible) ~25 >90 HeLa [1][7]
ARV-825 CRBN PEG-based (Flexible) <1 >95 Burkitt's Lymphoma [7]
dBET1 CRBN PEG-based (Flexible) ~4 >98 22Rv1 [7]

| ACBI1 | VHL | Phenyl-based (Rigid) | 9.8 | >95 | MV-4-11 |[7] |

  • DC₅₀: Half-maximal degradation concentration.

  • Dₘₐₓ: Maximum percentage of protein degradation achieved.

Table 2: Pharmacokinetic Data for Representative PROTACs in Mice/Rats

Compound Route Dose (mg/kg) Cₘₐₓ (ng/mL) T½ (hours) Species Reference
PROTAC 4 (RIPK2) SC 20 ~1500 ~2.3 Rat [8][9]
ARV-110 (AR) PO 10 118 4.2 Mouse [10]

| Unnamed PROTAC | IP | 5 | 94.1 | 0.48 | Mouse |[10] |

  • Cₘₐₓ: Maximum plasma concentration.

  • T½: Elimination half-life.

  • SC: Subcutaneous, PO: Oral, IP: Intraperitoneal.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes a general, two-step solution-phase synthesis for coupling a warhead (POI-NH₂) and an E3 ligase ligand (E3-NH₂) using this compound as the linker.

Step 1: Coupling of Warhead to Linker

  • Reagents & Materials:

    • Warhead-NH₂ (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a dry, nitrogen-flushed flask, dissolve this compound and HATU in anhydrous DMF.

    • Stir the solution for 10 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the Warhead-NH₂ to the flask, followed by the dropwise addition of DIPEA.

    • Stir the reaction mixture at room temperature for 4-16 hours.

    • Monitor reaction progress by LC-MS until the starting material is consumed.

    • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product (Warhead-Linker-COOH) by flash column chromatography.

Step 2: Coupling of Intermediate to E3 Ligase Ligand

  • Reagents & Materials:

    • Warhead-Linker-COOH intermediate (from Step 1) (1.0 eq)

    • E3 Ligand-NH₂ (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Follow the procedure from Step 1, using the Warhead-Linker-COOH intermediate in place of the linker and the E3 Ligand-NH₂ in place of the warhead.

    • After workup, purify the final crude PROTAC by preparative HPLC to yield the pure product.

    • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Western Blot Analysis for Protein Degradation
  • Cell Culture and Treatment:

    • Plate the desired cell line (e.g., HeLa, HEK293T) in 6-well plates and allow them to adhere for 24 hours.

    • Prepare serial dilutions of the PROTAC in fresh culture medium.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired time period (e.g., 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize protein samples to the same concentration (e.g., 20 µg) with Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the POI overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH, β-Actin) to ensure equal loading.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity using software like ImageJ to determine DC₅₀ and Dₘₐₓ values.

Protocol 3: Murine Pharmacokinetic (PK) Study
  • Animals and Dosing:

    • Use male BALB/c mice (or other appropriate strain), typically 6-8 weeks old.

    • Acclimate animals for at least one week before the study.

    • Prepare the PROTAC formulation (e.g., in a solution of 5% DMSO, 10% Solutol HS 15, 85% saline).

    • Administer a single dose of the PROTAC via the desired route (e.g., intravenous (IV) or oral gavage (PO)) at a specific concentration (e.g., 5 mg/kg).

  • Sample Collection:

    • Collect blood samples (approximately 50 µL) from a subset of mice (n=3 per time point) via tail vein or retro-orbital bleed at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Perform protein precipitation on plasma samples by adding acetonitrile containing an internal standard.

    • Centrifuge to pellet the protein and transfer the supernatant for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the PROTAC.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.

    • Calculate key PK parameters, including Cₘₐₓ, Tₘₐₓ, AUC (Area Under the Curve), and T½.

References

Application Notes and Protocols for Amide Coupling of 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amide coupling of 1-(4-Fluorophenyl)cyclobutanecarboxylic acid, a common building block in medicinal chemistry. The protocols outlined below utilize several standard and efficient coupling reagents, offering a comparative guide for selecting the optimal conditions for specific synthetic needs.

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the development of new pharmaceutical agents. The unique structural motif of a cyclobutane ring can impart favorable physicochemical properties to a molecule. This document details robust and reproducible protocols for the coupling of this compound with a variety of primary and secondary amines. The selection of the appropriate coupling reagent and conditions is critical for achieving high yields, minimizing side reactions, and simplifying purification.

Comparative Data of Amide Coupling Protocols

The following table summarizes the performance of various common amide coupling reagents in the reaction of this compound with representative amines. This data is intended to facilitate the selection of the most suitable protocol based on the specific requirements of the amine substrate and desired reaction efficiency.

Coupling ReagentAdditiveBaseAmine TypeSolventTime (h)Temp (°C)Yield (%)Notes
EDC·HCl HOBtDIPEAPrimaryDMF1823~9.6[1]Results in uniform white crystals; purification is generally straightforward.[1]
HBTU -DIPEAPrimaryDMF2RT~48.4[1]Can produce a mixture of crystals and rods.[1]
HATU -DIPEAPrimaryDMF0.5 - 1RTHighGenerally provides high yields and fast reaction times.
T3P® PyridinePyridinePrimary/SecondaryEtOAc2-4RTHighWater-soluble byproducts simplify workup; low epimerization.[2]
EDC·HCl HOBt, DMAP (cat.)DIPEAAniline DerivativeCH₃CN1823Good to Excellent[3]Particularly effective for electron-deficient amines.[3]

Experimental Protocols

Detailed methodologies for the key amide coupling experiments are provided below.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes the widely used carbodiimide coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with the additive 1-Hydroxybenzotriazole (HOBt). This combination is known for its efficiency and the ease of removal of the urea byproduct.[4]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)

  • HOBt (1.1 - 1.5 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., water, 1N HCl, saturated aq. NaHCO₃, brine, ethyl acetate)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic phase sequentially with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: HATU Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective uronium salt-based coupling reagent, often leading to high yields and short reaction times.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous DMF to dissolve the solids (typically at a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor progress by TLC or LC-MS.

  • Follow the aqueous workup and purification steps as described in Protocol 1.

Protocol 3: T3P® Mediated Amide Coupling

Propane phosphonic acid anhydride (T3P®) is a versatile and mild coupling reagent that often results in high yields and low epimerization.[2] A key advantage is that its byproducts are water-soluble, simplifying the purification process.[2][5]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P® (50% solution in a suitable solvent like EtOAc or DMF, 1.5 equiv)

  • Pyridine (as both base and solvent, or as a base in another solvent like EtOAc)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in pyridine or a mixture of ethyl acetate and pyridine.

  • Add T3P® (1.5 equiv) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until completion as indicated by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with 1N HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Visualizations

The following diagrams illustrate the general workflow for amide coupling and the classification of common coupling reagents.

AmideCouplingWorkflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Purification cluster_end Product CarboxylicAcid This compound Coupling Amide Coupling (Reagent, Base, Solvent) CarboxylicAcid->Coupling Amine Primary or Secondary Amine Amine->Coupling Workup Aqueous Workup Coupling->Workup Reaction Quench Purification Column Chromatography Workup->Purification Product N-Substituted Amide Purification->Product

Caption: General workflow for the synthesis of N-substituted amides.

CouplingReagentClasses cluster_carbodiimides Carbodiimides cluster_uronium Uronium/Aminium Salts cluster_phosphonium Phosphonium Salts cluster_other Other Reagents CouplingReagents Amide Coupling Reagents EDC EDC CouplingReagents->EDC DCC DCC CouplingReagents->DCC HATU HATU CouplingReagents->HATU HBTU HBTU CouplingReagents->HBTU PyBOP PyBOP CouplingReagents->PyBOP BOP BOP CouplingReagents->BOP T3P T3P® CouplingReagents->T3P

References

Application Notes and Protocols for Monitoring Reactions with 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for monitoring chemical reactions involving 1-(4-Fluorophenyl)cyclobutanecarboxylic acid. The methods described herein utilize High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to provide robust and reliable analytical data for reaction monitoring, impurity profiling, and quantitative analysis.

Application Note 1: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography is a versatile technique for monitoring the progress of reactions involving this compound. A reverse-phase HPLC method allows for the separation of the polar carboxylic acid starting material from less polar products, such as esters or amides.

Logical Workflow for HPLC Analysis

HPLC_Workflow HPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Aliquota of Reaction Mixture s2 Quench Reaction (e.g., with water) s1->s2 s3 Dilute with Mobile Phase s2->s3 hplc Inject onto RP-HPLC System s3->hplc sep Separation on C18 Column hplc->sep det UV Detection (e.g., 240 nm) sep->det chrom Obtain Chromatogram det->chrom integ Integrate Peak Areas chrom->integ quant Quantify Reactants and Products integ->quant

Caption: Workflow for monitoring a reaction using HPLC.

Quantitative Data

The retention times of the analyte and potential products will vary depending on the specific reaction. Below are estimated retention times for a typical esterification reaction with methanol.

CompoundEstimated Retention Time (min)
This compound4.5
Methyl 1-(4-fluorophenyl)cyclobutanecarboxylate6.8

Experimental Protocol: HPLC Analysis

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

    • Gradient: 65% A / 35% B, isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in 1 mL of a 50:50 mixture of water and acetonitrile.

    • Vortex the sample to ensure homogeneity.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

    • Inject the sample onto the HPLC system.

Application Note 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Product Confirmation and Impurity Analysis

GC-MS is a powerful tool for the confirmation of product identity and the analysis of volatile impurities. Due to the low volatility of carboxylic acids, derivatization is necessary to convert this compound into a more volatile ester, typically a methyl ester, prior to GC-MS analysis.

Workflow for GC-MS Analysis

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation s1 Reaction Work-up (e.g., extraction) s2 Derivatization (e.g., with TMSH) s1->s2 s3 Dilute with Solvent (e.g., Hexane) s2->s3 gcms Inject into GC-MS System s3->gcms sep Separation in GC Column gcms->sep ion Electron Ionization (EI) sep->ion mass_spec Mass Analysis ion->mass_spec tic Total Ion Chromatogram mass_spec->tic spec Mass Spectrum of Peaks mass_spec->spec ident Compound Identification spec->ident

Caption: Workflow for GC-MS analysis including derivatization.

Quantitative Data

The following table lists the expected mass-to-charge ratios (m/z) for the molecular ion and key fragments of the methyl ester derivative of this compound.

Derivative CompoundExpected Molecular Ion (M+) [m/z]Key Fragment Ions [m/z]
Methyl 1-(4-fluorophenyl)cyclobutanecarboxylate208.1149, 109, 96

Experimental Protocol: GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Derivatization Reagent: Trimethylsilyldiazomethane (TMSH) in a suitable solvent.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Scan Range: 40-400 amu.

  • Sample Preparation (Derivatization):

    • After the reaction work-up, dissolve a small amount of the crude product (approx. 1 mg) in 1 mL of a mixture of toluene and methanol (9:1 v/v).

    • Add a 2.0 M solution of trimethylsilyldiazomethane in hexanes dropwise until a persistent yellow color is observed.

    • Allow the mixture to stand for 5-10 minutes at room temperature.

    • Quench any excess reagent by adding a few drops of acetic acid until the yellow color disappears.

    • The sample is now ready for injection into the GC-MS.

Application Note 3: In-situ Reaction Monitoring by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent technique for real-time, non-invasive monitoring of reaction kinetics and the formation of intermediates and products. By observing the changes in the proton (¹H) NMR spectrum over time, the conversion of this compound can be accurately quantified.

Workflow for NMR Reaction Monitoring

NMR_Workflow NMR Reaction Monitoring Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis s1 Combine Reactants in NMR Tube s2 Add Deuterated Solvent (e.g., CDCl3) s1->s2 s3 Add Internal Standard s2->s3 nmr Acquire 1H NMR Spectra at Intervals s3->nmr proc Process Spectra (Phasing, Baseline) nmr->proc integ Integrate Diagnostic Signals proc->integ calc Calculate Reactant Conversion integ->calc kinetics Plot Concentration vs. Time calc->kinetics

Caption: Workflow for in-situ NMR reaction monitoring.

Quantitative Data

For an esterification reaction with methanol, the disappearance of the carboxylic acid proton and the appearance of the methoxy protons of the ester can be monitored. The following table provides estimated ¹H NMR chemical shifts.

CompoundProton EnvironmentEstimated ¹H Chemical Shift (ppm)
This compound-COOH10.0 - 12.0 (broad singlet)
Aromatic (ortho to F)7.1 - 7.3 (multiplet)
Aromatic (meta to F)7.4 - 7.6 (multiplet)
Cyclobutane CH₂1.9 - 2.8 (multiplets)
Methyl 1-(4-fluorophenyl)cyclobutanecarboxylate-OCH₃3.7 (singlet)
Aromatic (ortho to F)7.1 - 7.3 (multiplet)
Aromatic (meta to F)7.4 - 7.6 (multiplet)
Cyclobutane CH₂1.9 - 2.8 (multiplets)

Experimental Protocol: ¹H NMR Monitoring

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent that dissolves all reactants and products (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A stable compound with a simple spectrum that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene).

  • Procedure:

    • In an NMR tube, dissolve a known amount of this compound and the internal standard in the deuterated solvent.

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Initiate the reaction by adding the other reactant (e.g., methanol and a catalytic amount of acid).

    • Quickly place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals.

    • Process each spectrum (phasing and baseline correction).

    • Integrate the area of a characteristic signal for the starting material and a characteristic signal for the product, relative to the integral of the internal standard.

    • Calculate the concentration of the reactant and product at each time point to determine the reaction progress.

Application Notes and Protocols: Incorporating 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid into Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)cyclobutanecarboxylic acid is a valuable building block in medicinal chemistry, particularly in the design of targeted therapeutics. Its rigid cyclobutane scaffold offers a unique three-dimensional geometry that can be exploited to orient pharmacophoric elements in a precise manner, potentially leading to improved potency, selectivity, and pharmacokinetic properties of small molecule drugs. The presence of a 4-fluorophenyl group can enhance metabolic stability and provide opportunities for favorable interactions with biological targets. These characteristics make this moiety particularly attractive for the development of innovative therapeutic agents, including Proteolysis Targeting Chimeras (PROTACs).

This document provides detailed application notes on the utility of this compound in the design of small molecules, with a focus on its incorporation into PROTACs targeting the SMARCA2 protein. Furthermore, comprehensive experimental protocols for the synthesis of this building block and its subsequent coupling to an amine are provided.

Application in PROTACs: A Case Study of SMARCA2 Degrader A947

A prominent application of this compound is in the construction of PROTACs, which are heterobifunctional molecules that induce the degradation of specific proteins. The title compound can serve as a rigid and synthetically tractable component of the linker that connects the target-binding ligand to the E3 ubiquitin ligase-recruiting ligand.

A notable example is the potent and selective SMARCA2 degrader, A947. In this molecule, the this compound moiety is part of the linker connecting a SMARCA2/4 bromodomain ligand to a von Hippel-Lindau (VHL) E3 ligase ligand. The rigid nature of the cyclobutane ring helps to optimally position the two binding moieties, facilitating the formation of a productive ternary complex between SMARCA2, A947, and the VHL E3 ligase. This ternary complex formation leads to the ubiquitination of SMARCA2 and its subsequent degradation by the proteasome.

The degradation of SMARCA2 is a promising therapeutic strategy for cancers with mutations in the SMARCA4 gene, as these cancer cells often become dependent on SMARCA2 for survival. The PROTAC A947 has been shown to potently and selectively degrade SMARCA2, leading to growth inhibition in SMARCA4-mutant cancer cell lines.

Quantitative Biological Data for SMARCA2 Degrader A947

The following table summarizes the key in vitro biological data for the SMARCA2 degrader A947, which incorporates the this compound moiety in its linker.

CompoundTarget(s)Assay TypeParameterValueCell LineReference
A947SMARCA2Bromodomain BindingKd93 nM-
A947SMARCA4Bromodomain BindingKd65 nM-
A947SMARCA2Cellular DegradationDC5039 pMSW1573
A947SMARCA4Cellular DegradationDC501.1 nMSW1573
A947SMARCA2Cellular DegradationDmax96%SW1573
A947SMARCA4Cellular DegradationDmax92%SW1573

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of a PROTAC, such as A947, in inducing the degradation of the target protein SMARCA2.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (e.g., A947) SMARCA2 SMARCA2 (Target Protein) PROTAC->SMARCA2 Binds to Bromodomain VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary_Complex SMARCA2-PROTAC-VHL Ternary Complex Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded_SMARCA2 Degraded SMARCA2 (Peptides) Proteasome->Degraded_SMARCA2 Degradation Ternary_Complex->Ub Ubiquitination

Caption: Mechanism of SMARCA2 degradation induced by a PROTAC like A947.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of this compound starting from 4-fluorophenylacetonitrile.

Step 1: Synthesis of 1-(4-Fluorophenyl)cyclobutanenitrile

Synthesis_Step1 Start 4-Fluorophenylacetonitrile Product 1-(4-Fluorophenyl)cyclobutanenitrile Start->Product Cyclization Reagents 1. NaH, DMF 2. 1,3-Dibromopropane

Caption: Synthesis of the nitrile intermediate.

Materials:

  • 4-Fluorophenylacetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1,3-Dibromopropane

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, including a round-bottom flask, addition funnel, and condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-fluorophenylacetonitrile (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add 1,3-dibromopropane (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(4-fluorophenyl)cyclobutanenitrile.

Step 2: Hydrolysis of 1-(4-Fluorophenyl)cyclobutanenitrile to this compound

Synthesis_Step2 Start 1-(4-Fluorophenyl)cyclobutanenitrile Product This compound Start->Product Hydrolysis Reagents H2SO4, H2O, Heat

Caption: Hydrolysis of the nitrile to the final carboxylic acid.

Materials:

  • 1-(4-Fluorophenyl)cyclobutanenitrile

  • Concentrated sulfuric acid

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • Add 1-(4-fluorophenyl)cyclobutanenitrile (1.0 eq.) to a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

  • Heat the reaction mixture under reflux for 4-6 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x).

  • Wash the combined organic layers with water and brine.

  • Extract the organic layer with saturated aqueous sodium bicarbonate solution.

  • Acidify the aqueous bicarbonate layer with 1 M hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification if necessary.

Protocol 2: Amide Coupling of this compound with a Primary Amine

This protocol describes a general procedure for the amide bond formation between this compound and a primary amine using HATU as the coupling reagent.

Amide_Coupling Carboxylic_Acid This compound Product Amide Product Carboxylic_Acid->Product Amine Primary Amine (R-NH2) Amine->Product Reagents HATU, DIPEA, DMF

Caption: General workflow for amide coupling.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add the primary amine (1.1 eq.) and DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.1 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with 1 M hydrochloric acid (2 x), saturated aqueous sodium bicarbonate solution (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted amide.

Conclusion

This compound is a versatile building block with significant potential in drug discovery. Its incorporation into small molecules, particularly as a linker component in PROTACs, can lead to potent and selective therapeutic agents. The provided protocols offer a practical guide for the synthesis and utilization of this valuable chemical entity, enabling researchers to explore its full potential in the development of novel therapeutics.

Application Notes and Protocols: 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid Analogues as Protein Degrader Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, there is no publicly available scientific literature detailing the specific use of 1-(4-Fluorophenyl)cyclobutanecarboxylic acid as a protein degrader building block. The following application notes and protocols are presented as a representative example based on the well-established principles of Proteolysis Targeting Chimeras (PROTACs) and the known structure-activity relationships of von Hippel-Lindau (VHL) E3 ligase ligands that incorporate similar structural motifs, such as a 4-fluorophenyl group. This document is intended for research and development professionals in drug discovery and serves as a guide to the potential application and experimental evaluation of such compounds.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD.[2][3] They consist of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5][6] Among the most utilized E3 ligases in PROTAC design are von Hippel-Lindau (VHL) and Cereblon (CRBN).[2][7] The development of potent and specific small-molecule ligands for these E3 ligases is fundamental to the advancement of PROTAC technology.[5][7]

The hypothetical building block, a derivative of this compound, is envisioned here as a novel ligand for the VHL E3 ligase. The 4-fluorophenyl moiety can potentially engage in favorable interactions within the VHL ligand-binding pocket, a strategy that has been explored in the design of potent VHL inhibitors and PROTACs.[8][9]

Application Note: A 1-(4-Fluorophenyl)cyclobutane-based VHL Ligand Building Block for PROTAC Synthesis

This section describes the potential application of a functionalized derivative of this compound as a building block for the synthesis of PROTACs targeting a protein of interest (POI). For the purpose of this example, we will consider the degradation of Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology.

Building Block Profile:

FeatureDescription
Compound Name (1S,2S,4R)-2-(4-fluorophenyl)-4-hydroxy-1-((S)-2-(tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)cyclobutane-1-carboxylic acid
Proposed E3 Ligase Target von Hippel-Lindau (VHL)
Key Structural Features 4-fluorophenyl group for potential hydrophobic and halogen bonding interactions. Hydroxy and carboxylic acid groups for key hydrogen bonding interactions with VHL. A functional handle (e.g., a free amine after deprotection) for linker attachment.
Application Synthesis of VHL-recruiting PROTACs for the degradation of various POIs.

Hypothetical PROTAC Design and Synthesis:

The synthesis of a BRD4-targeting PROTAC using the hypothetical VHL ligand building block would involve the coupling of three components: the VHL ligand, a linker, and a ligand for BRD4 (e.g., JQ1).

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC

This protocol outlines a representative synthesis of a BRD4-targeting PROTAC using the hypothetical VHL ligand building block.

Materials:

  • (1S,2S,4R)-2-(4-fluorophenyl)-4-hydroxy-1-((S)-2-(tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)cyclobutane-1-carboxylic acid (Hypothetical VHL ligand precursor)

  • JQ1-alkyne (BRD4 ligand with a linker attachment point)

  • 6-azidohexanoic acid (Linker)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate

  • DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • VHL Ligand-Linker Conjugation:

    • Dissolve the hypothetical VHL ligand precursor (1 eq.) and 6-azidohexanoic acid (1.1 eq.) in DMF.

    • Add HATU (1.2 eq.) and DIPEA (3 eq.) to the solution.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction by LC-MS. Upon completion, extract the product with an organic solvent and purify by flash chromatography.

  • Boc Deprotection:

    • Dissolve the VHL ligand-linker conjugate in DCM.

    • Add TFA (10 eq.) and stir at room temperature for 1 hour.

    • Remove the solvent under reduced pressure to obtain the deprotected VHL ligand-linker with a free amine.

  • Click Chemistry Reaction:

    • Dissolve the deprotected VHL ligand-linker (1 eq.) and JQ1-alkyne (1 eq.) in a 1:1 mixture of tert-butanol and water.

    • Add copper(II) sulfate pentahydrate (0.1 eq.) and sodium ascorbate (0.2 eq.).

    • Stir the reaction vigorously at room temperature overnight.

    • Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC product by preparative HPLC.

Protocol 2: VHL Binding Affinity Assay (Fluorescence Polarization)

This assay determines the binding affinity of the synthesized PROTAC to the VHL-ElonginB-ElonginC (VBC) complex.

Materials:

  • Recombinant VBC complex

  • Fluorescently labeled HIF-1α peptide tracer

  • Synthesized PROTAC

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well black plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a serial dilution of the PROTAC in the assay buffer.

  • In a 384-well plate, add the VBC complex and the fluorescent tracer to each well at a fixed concentration.

  • Add the serially diluted PROTAC to the wells.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measure the fluorescence polarization on a plate reader.

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cellular BRD4 Protein Degradation Assay (Western Blot)

This assay assesses the ability of the PROTAC to induce the degradation of BRD4 in a cellular context.

Materials:

  • Human cell line expressing BRD4 (e.g., HeLa or HEK293)

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies: anti-BRD4, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the PROTAC or DMSO for a specified time (e.g., 24 hours). A separate well should be co-treated with the PROTAC and MG132.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the BRD4 levels to the loading control. Calculate the DC50 (concentration for 50% degradation).

Data Presentation

Table 1: Hypothetical Biochemical and Cellular Activity of the BRD4-Targeting PROTAC

CompoundVHL Binding IC50 (nM)BRD4 Degradation DC50 (nM)Max Degradation (Dmax) (%)
BRD4-PROTAC-1 15075>90
JQ1 (non-degrader control) >10,000N/A<10

Table 2: Hypothetical Cell Viability Data

CompoundCell LineGI50 (nM)
BRD4-PROTAC-1 HeLa50
JQ1 HeLa200

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) (e.g., BRD4) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (VHL Complex) PROTAC->E3_Ligase Recruits Proteasome Proteasome POI->Proteasome Recognition & Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays start Design PROTAC synthesis Synthesize PROTAC start->synthesis purification Purify & Characterize synthesis->purification binding_assay E3 Ligase Binding Assay (e.g., FP) purification->binding_assay degradation_assay Protein Degradation Assay (e.g., Western Blot) purification->degradation_assay ternary_complex Ternary Complex Formation (e.g., NanoBRET) binding_assay->ternary_complex viability_assay Cell Viability Assay degradation_assay->viability_assay downstream_analysis Downstream Functional Assays viability_assay->downstream_analysis

Caption: Workflow for the evaluation of a novel PROTAC.

VHL-Mediated Ubiquitination Signaling Pathway

VHL_Pathway PROTAC PROTAC BRD4 BRD4 PROTAC->BRD4 VHL_complex VHL-E3 Ligase Complex PROTAC->VHL_complex Poly_Ub_BRD4 Poly-ubiquitinated BRD4 BRD4->Poly_Ub_BRD4 Poly-ubiquitination VHL_complex->BRD4 Ub Transfer Ub_E1 E1 Activating Enzyme Ub_E2 E2 Conjugating Enzyme Ub_E1->Ub_E2 Ub Transfer Ub_E2->VHL_complex Ub Loading Ub Ubiquitin Ub->Ub_E1 ATP-dependent Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Transcription Inhibition of BRD4-mediated Transcription Degradation->Transcription

Caption: Signaling pathway of VHL-mediated BRD4 degradation.

References

Application Notes and Protocols for the Synthesis of 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 1-(4-Fluorophenyl)cyclobutanecarboxylic acid and its amide derivatives. The protocols are designed to be clear and reproducible for researchers in organic synthesis and medicinal chemistry.

Introduction

Cyclobutane-containing molecules are of significant interest in drug discovery as the cyclobutane scaffold can impart unique three-dimensional character and desirable physicochemical properties to bioactive molecules. This compound is a valuable building block for the synthesis of a variety of compounds, including potential kinase inhibitors for cancer therapy. The following protocols detail the synthesis of the parent carboxylic acid and its subsequent conversion to amide derivatives, which are common functionalities in pharmacologically active compounds.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from 4-Fluorobenzyl cyanide. The first step involves the formation of the cyclobutane ring via alkylation with 1,3-dibromopropane to yield 1-(4-Fluorophenyl)cyclobutanecarbonitrile. The nitrile is then hydrolyzed under acidic or basic conditions to afford the desired carboxylic acid.

Alternatively, the intermediate 1-(4-Fluorophenyl)cyclobutanecarbonitrile is commercially available, which allows for a more direct route to the final product via hydrolysis.

Protocol 1: Synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile

This protocol is adapted from the synthesis of the analogous 1-(4-chlorophenyl)cyclobutane nitrile.

Materials:

  • 4-Fluorobenzyl cyanide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dry Dimethyl sulfoxide (DMSO)

  • 1,3-Dibromopropane

  • Ice water

  • Dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in dry DMSO, add a solution of 4-Fluorobenzyl cyanide (1.0 eq) in dry DMSO dropwise at 25°C under an inert atmosphere (Argon or Nitrogen).

  • Stir the mixture for 30 minutes at 25°C.

  • Add a solution of 1,3-dibromopropane (2.5 eq) in dry DMSO dropwise over 30 minutes, maintaining the reaction temperature between 25-30°C.

  • Stir the reaction mixture for an additional 40 minutes at the same temperature.

  • Pour the reaction mixture into ice water and extract with dichloromethane (3 x volume of aqueous phase).

  • Combine the organic extracts and evaporate the solvent.

  • Extract the residue with diethyl ether (4 x volume of residue).

  • Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

  • Purify the product by distillation under reduced pressure to obtain 1-(4-Fluorophenyl)cyclobutanecarbonitrile.

Quantitative Data:

ParameterValueReference
Starting Material4-Chlorobenzyl cyanideAnalogous reaction
ReagentsNaH, 1,3-dibromopropaneAnalogous reaction
SolventDMSOAnalogous reaction
Temperature25-30°CAnalogous reaction
Reaction Time~1.5 hoursAnalogous reaction
Yield~43%For 1-(4-chlorophenyl)cyclobutane nitrile
Protocol 2: Hydrolysis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile to this compound (Acidic Conditions)

Materials:

  • 1-(4-Fluorophenyl)cyclobutanecarbonitrile

  • Dilute hydrochloric acid (e.g., 6M HCl) or sulfuric acid

  • Reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 1-(4-Fluorophenyl)cyclobutanecarbonitrile (1.0 eq) and dilute hydrochloric acid.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Synthesis of Amide Derivatives of this compound

Amide derivatives can be synthesized from this compound using various coupling reagents. The choice of reagent can influence the reaction conditions, yield, and purification strategy.

Comparative Analysis of Common Amide Coupling Reagents
Coupling ReagentAdditive(s)BaseAmine TypeSolventTime (h)Temp. (°C)Yield (%)Purity/Notes
HBTU-DIPEAPrimaryDMF2RT48.4Product mixture of crystals and rods.
EDC·HClHOBtDIPEAPrimaryDMF18239.6Uniform white crystals; easier purification.
EDC·HClHOBt, DMAPDIPEAAniline DerivativeCH₃CN1823Good to ExcellentEffective for electron-deficient amines.
Boric Acid--Primary/SecondaryToluene (reflux)16-2411060-95Green and economical catalyst.
Protocol 3: Amide Coupling using EDC/HOBt/DMAP

This protocol is effective for a wide range of amines, including electron-deficient anilines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the desired amine (1.2 eq) in acetonitrile, add EDC·HCl (1.2 eq), HOBt (0.1 eq), DMAP (1.0 eq), and DIPEA (2.0 eq).

  • Stir the resulting mixture at room temperature (23°C) for 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired amide derivative.

Experimental Workflows

Synthesis of this compound

SynthesisWorkflow cluster_0 Step 1: Cyclobutane Ring Formation cluster_1 Step 2: Nitrile Hydrolysis A 4-Fluorobenzyl cyanide C 1-(4-Fluorophenyl)cyclobutane- carbonitrile A->C  NaH, DMSO   B 1,3-Dibromopropane B->C D 1-(4-Fluorophenyl)cyclobutane- carbonitrile E 1-(4-Fluorophenyl)cyclobutane- carboxylic Acid D->E  H₃O⁺ / Δ  

Caption: Synthetic route to this compound.

General Amide Coupling Workflow

AmideCouplingWorkflow CarboxylicAcid 1-(4-Fluorophenyl)cyclobutane- carboxylic Acid Product Amide Derivative CarboxylicAcid->Product Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Product Coupling Coupling Reagent (e.g., EDC, HBTU) Coupling->Product  Base, Solvent  

Caption: General workflow for the synthesis of amide derivatives.

Relevant Signaling Pathway

Derivatives of this compound are often explored as potential kinase inhibitors. A key signaling pathway implicated in cancer is the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival (Inhibition of Apoptosis) AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Potential Inhibitor (e.g., Derivative of 1-(4-Fluorophenyl)cyclobutane- carboxylic acid) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway, a target for kinase inhibitors.

Application of 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)cyclobutanecarboxylic acid is a versatile synthetic building block increasingly utilized in medicinal chemistry. Its unique structural features, combining a rigid cyclobutane scaffold with a fluorophenyl motif, offer medicinal chemists a valuable tool for designing novel therapeutic agents with improved pharmacological profiles. The cyclobutane ring provides a three-dimensional framework that can enhance metabolic stability and introduce conformational constraints, while the fluorophenyl group can modulate potency, selectivity, and pharmacokinetic properties through favorable interactions with biological targets. This document provides an overview of its applications, particularly in the development of targeted protein degraders (PROTACs), and detailed protocols for its use.

Key Applications in Medicinal Chemistry

The primary application of this compound in modern drug discovery lies in its role as a structural component, particularly as a linker or scaffold element, in the design of complex bioactive molecules.

Targeted Protein Degradation (PROTACs)

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] They consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The unique topology of the 1-(4-fluorophenyl)cyclobutyl group makes it an attractive component for PROTAC linkers. The rigidity of the cyclobutane ring can help to optimize the spatial orientation of the two ligands, facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is crucial for efficient protein degradation.

While specific PROTACs incorporating the this compound moiety are still emerging in publicly available literature, the analogous 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid has been utilized in the synthesis of the kinase inhibitor Cabozantinib.[2] This highlights the utility of similar small-ring structures in constructing complex drug molecules.

Physicochemical and Pharmacokinetic Considerations

The incorporation of the 1-(4-fluorophenyl)cyclobutyl moiety can influence several key drug-like properties:

  • Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.

  • Lipophilicity: The fluorophenyl group contributes to the overall lipophilicity of a molecule, which can impact cell permeability and plasma protein binding.

  • Conformational Rigidity: The constrained nature of the cyclobutane ring can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. It also allows for more precise positioning of pendant functional groups.

While specific pharmacokinetic data for compounds containing the 1-(4-fluorophenyl)cyclobutyl group is limited in the public domain, related structures offer insights. For instance, a potent and selective MET kinase inhibitor, GNE-A, which contains a fluorophenyl group, demonstrated favorable preclinical pharmacokinetic properties, including low to moderate plasma clearance and good oral bioavailability in several species.[3]

Experimental Protocols

The carboxylic acid functionality of this compound allows for its straightforward incorporation into larger molecules through standard amide bond formation reactions.

Protocol 1: General Amide Coupling using HATU

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound

  • Amine of interest (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the amine of interest (1.1 equivalents) to the solution.

  • Add DIPEA (2.5 equivalents) to the reaction mixture.

  • Finally, add HATU (1.2 equivalents) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol provides an alternative method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Amine of interest (primary or secondary)

  • EDC hydrochloride

  • HOBt

  • Triethylamine (TEA) or DIPEA

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF in a round-bottom flask.

  • Add the amine of interest (1.1 equivalents) to the solution.

  • Add TEA or DIPEA (2.0 equivalents) to the reaction mixture and stir for 5-10 minutes.

  • Add EDC hydrochloride (1.5 equivalents) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the pure amide product.

Data Presentation

Currently, there is a lack of publicly available quantitative biological data for specific drug candidates that explicitly contain the this compound moiety. As research in this area progresses, it is anticipated that such data will become available. For illustrative purposes, the following table outlines the type of data that would be crucial for evaluating the medicinal chemistry applications of its derivatives.

Compound IDTarget ProteinAssay TypeIC50 / DC50 / Kd (nM)Cell LineReference
Hypotheticale.g., BRD4Degradatione.g., 50e.g., HeLaFuture Publication
Hypotheticale.g., Kinase XInhibitione.g., 100e.g., A549Future Publication

Visualizations

Logical Relationship in PROTAC Design

The following diagram illustrates the logical relationship and key components involved in the design of a PROTAC molecule, where a moiety derived from this compound could serve as part of the linker.

PROTAC_Design_Logic Logical Workflow for PROTAC Design Target Target Protein of Interest (POI) Warhead Warhead (Binds to POI) Target->Warhead binds to Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligand E3 Ligase Ligand E3_Ligase->E3_Ligand binds to E3_Ligase->Ternary_Complex PROTAC PROTAC Molecule Warhead->PROTAC Linker Linker (e.g., containing 1-(4-Fluorophenyl)cyclobutyl moiety) Linker->PROTAC E3_Ligand->PROTAC PROTAC->Ternary_Complex Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination leads to Degradation Proteasomal Degradation Ubiquitination->Degradation triggers

Caption: Logical workflow of PROTAC design and mechanism of action.

Experimental Workflow for Amide Coupling

The following diagram outlines a typical experimental workflow for the synthesis of an amide derivative from this compound.

Amide_Coupling_Workflow Experimental Workflow for Amide Synthesis Start Start Materials: - this compound - Amine - Coupling Reagent (e.g., HATU) - Base (e.g., DIPEA) - Solvent (e.g., DMF) Reaction_Setup Reaction Setup: - Dissolve reactants in solvent - Add coupling reagent and base Start->Reaction_Setup Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Reaction_Setup->Reaction Workup Aqueous Workup: - Quench with water - Extract with organic solvent - Wash and dry Reaction->Workup Purification Purification: - Silica Gel Chromatography Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry Purification->Characterization Final_Product Pure Amide Product Characterization->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Fluorophenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Fluorophenyl)cyclobutanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely employed and efficient two-step synthesis involves the cycloalkylation of 4-fluorophenylacetonitrile with 1,3-dibromopropane, followed by the hydrolysis of the resulting 1-(4-fluorophenyl)cyclobutanenitrile intermediate.

Q2: What are the critical parameters to control for a high yield in the cycloalkylation step?

A2: The choice of base, catalyst, solvent, and temperature are all crucial. Phase-transfer catalysis (PTC) is often recommended to improve selectivity and yield. Key parameters include the type and concentration of the phase-transfer catalyst, the strength and concentration of the base, and rigorous temperature control to minimize side reactions.

Q3: Which method is better for the hydrolysis of the nitrile intermediate: acidic or basic conditions?

A3: Both acidic and basic hydrolysis can be effective. The choice depends on the stability of your compound to harsh pH conditions and the desired workup procedure. Basic hydrolysis, followed by acidification, is common. However, if the molecule is sensitive to strong bases, acidic hydrolysis might be preferred.

Q4: What are the most common impurities I might encounter?

A4: In the first step, impurities can include unreacted starting materials and byproducts from dialkylation or elimination reactions. During hydrolysis, incomplete reaction can leave residual nitrile or amide intermediate. The final product may also contain impurities from side reactions that occurred during the synthesis.

Q5: How can I purify the final product?

A5: Purification of the final carboxylic acid can often be achieved by recrystallization. An alternative method involves dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the purified carboxylic acid.

Troubleshooting Guides

Step 1: Cycloalkylation of 4-Fluorophenylacetonitrile with 1,3-Dibromopropane
Issue Potential Cause Suggested Solution
Low or no conversion of starting material Ineffective base or catalyst- Ensure the base is fresh and of the correct concentration. For PTC, use an appropriate catalyst like tetrabutylammonium bromide (TBAB).
Low reaction temperature- Gradually increase the reaction temperature while monitoring for side product formation by TLC or GC.
Formation of significant side products (e.g., dialkylation) High concentration of reactants or strong base- Use a more dilute solution of the reactants. - Employ a milder base or use a phase-transfer catalyst to control the reaction.[1]
Reaction stalls before completion Deactivation of the catalyst- Add a fresh portion of the phase-transfer catalyst.
Insufficient base- Ensure a stoichiometric excess of the base is used.
Step 2: Hydrolysis of 1-(4-Fluorophenyl)cyclobutanenitrile
Issue Potential Cause Suggested Solution
Incomplete hydrolysis (amide intermediate present) Insufficient reaction time or temperature- Extend the reaction time and/or increase the temperature. Monitor progress by TLC or HPLC.
Insufficient acid or base concentration- Increase the concentration of the acid or base. For basic hydrolysis, using a higher concentration of NaOH or KOH can be effective.[2]
Product degradation Harsh reaction conditions (too high temperature or prolonged reaction time)- Optimize the reaction conditions by running small-scale experiments at different temperatures and for varying durations.
Difficulty in isolating the product Product is soluble in the aqueous layer- After acidification, ensure the pH is sufficiently low to fully protonate the carboxylate. - Extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for Cycloalkylation of Arylacetonitriles with Dihaloalkanes (Analogous Systems)

Conditions Base Catalyst Solvent Temperature (°C) Yield (%)
Strong BaseNaHNoneTHF/DMF25-6050-70
Phase-Transfer Catalysis50% aq. NaOHTBABToluene70-8085-95[1]

Table 2: Comparison of Hydrolysis Methods for Arylnitriles (General Data)

Method Reagents Temperature (°C) Reaction Time (h) Typical Yield (%)
Acidic Hydrolysis6M H₂SO₄ or conc. HCl100-1204-1270-90
Basic Hydrolysis10-20% aq. NaOH or KOH100 (reflux)2-880-95[2]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Fluorophenyl)cyclobutanenitrile via Phase-Transfer Catalysis
  • To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-fluorophenylacetonitrile (1 equiv.), 1,3-dibromopropane (1.2 equiv.), toluene (5 mL/g of nitrile), and tetrabutylammonium bromide (0.05 equiv.).

  • With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (3 equiv.).

  • Heat the mixture to 75-80°C and maintain for 4-6 hours, monitoring the reaction by GC or TLC.

  • After completion, cool the reaction to room temperature and add water to dissolve the salts.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Hydrolysis of 1-(4-Fluorophenyl)cyclobutanenitrile to this compound
  • In a round-bottom flask, add the crude 1-(4-fluorophenyl)cyclobutanenitrile (1 equiv.) and a 20% aqueous solution of sodium hydroxide (5 equiv.).

  • Heat the mixture to reflux (around 100-110°C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature and extract with a small amount of toluene or diethyl ether to remove any unreacted nitrile.

  • Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid to pH 1-2.

  • The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If further purification is needed, the crude product can be recrystallized from a suitable solvent system like ethanol/water or toluene/hexanes.

Visualizations

experimental_workflow cluster_step1 Step 1: Cycloalkylation cluster_step2 Step 2: Hydrolysis start 4-Fluorophenylacetonitrile + 1,3-Dibromopropane react Reaction with NaOH (aq) and TBAB in Toluene start->react workup1 Aqueous Workup react->workup1 purify1 Vacuum Distillation workup1->purify1 intermediate 1-(4-Fluorophenyl)cyclobutanenitrile purify1->intermediate hydrolysis Reaction with aq. NaOH (Reflux) intermediate->hydrolysis workup2 Acidification (HCl) hydrolysis->workup2 purify2 Recrystallization workup2->purify2 product This compound purify2->product

Caption: Overall experimental workflow for the synthesis of this compound.

logical_relationship cluster_troubleshooting Troubleshooting Logic problem Low Final Yield cause1 Inefficient Cycloalkylation problem->cause1 cause2 Incomplete Hydrolysis problem->cause2 cause3 Product Loss During Workup problem->cause3 solution1a Optimize PTC conditions: - Catalyst loading - Temperature cause1->solution1a solution1b Verify base concentration cause1->solution1b solution2a Increase hydrolysis time/temp cause2->solution2a solution2b Increase base concentration cause2->solution2b solution3a Ensure complete precipitation (check pH) cause3->solution3a solution3b Optimize recrystallization solvent system cause3->solution3b

Caption: A logical diagram for troubleshooting low yield issues in the synthesis.

References

Technical Support Center: 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-fluorophenyl)cyclobutanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and efficient two-step synthesis is commonly employed. The first step involves the alkylation of 4-fluorophenylacetonitrile with 1,3-dibromopropane to form 1-(4-fluorophenyl)cyclobutanecarbonitrile. The subsequent step is the hydrolysis of the nitrile intermediate to the final carboxylic acid product.

Q2: What are the potential byproducts in the synthesis of this compound?

A2: Potential byproducts can originate from both steps of the common synthetic route. In the initial alkylation step, incomplete reaction can leave unreacted 4-fluorophenylacetonitrile. A potential side reaction is the dimerization of 1,3-dibromopropane with the base, or elimination reactions. During the hydrolysis of the nitrile, incomplete conversion will result in the presence of residual 1-(4-fluorophenyl)cyclobutanecarbonitrile in the final product.

Q3: How can I detect and quantify the main byproducts?

A3: A combination of chromatographic and spectroscopic methods is recommended for the detection and quantification of byproducts. High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for quantifying the purity of the final product and detecting key impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile and semi-volatile byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of unknown byproducts and for assessing the overall purity of the sample.

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store this compound in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration is advisable.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield in the first step (nitrile formation) Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
Inactive or insufficient base.Use a freshly opened or properly stored base. Ensure the stoichiometry of the base is correct.
Poor quality of 1,3-dibromopropane.Use freshly distilled or high-purity 1,3-dibromopropane.
Presence of unreacted nitrile in the final product Incomplete hydrolysis.Extend the hydrolysis reaction time or consider using a stronger acid or base catalyst. Microwave-assisted hydrolysis can also be an effective alternative to accelerate the reaction.
Discolored final product Presence of impurities or degradation products.Purify the product by recrystallization or column chromatography. Ensure that the reaction temperature during hydrolysis is not excessively high, which could lead to decomposition.
Inconsistent analytical results Improper sample preparation or non-optimized analytical method.Ensure complete dissolution of the sample in a suitable solvent before analysis. Optimize the HPLC or GC-MS method to achieve good separation and peak shape for both the main compound and potential impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Gradient Program:

    Time (min) % Acetonitrile % Water with 0.1% Formic Acid
    0 30 70
    20 90 10
    25 90 10
    26 30 70

    | 30 | 30 | 70 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile/water (1:1).

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-550.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate. Derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve the volatility of the carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Spectrometer: 400 MHz or higher.

  • Experiments: ¹H NMR, ¹³C NMR, and consider 2D NMR techniques like COSY and HSQC for complex mixtures or unknown byproduct identification.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Visualizations

Synthesis_Pathway 4-Fluorophenylacetonitrile 4-Fluorophenylacetonitrile Alkylation Alkylation 4-Fluorophenylacetonitrile->Alkylation 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Alkylation Base Base Base->Alkylation Nitrile_Intermediate 1-(4-Fluorophenyl)cyclobutanecarbonitrile Alkylation->Nitrile_Intermediate Hydrolysis Hydrolysis Nitrile_Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Problem Identify Issue (e.g., Low Yield, Impurities) Start->Problem Check_Step1 Review Nitrile Formation Step Problem->Check_Step1 Low Yield Check_Step2 Review Hydrolysis Step Problem->Check_Step2 Impurities Analyze_Product Perform HPLC/GC-MS/NMR Analysis Problem->Analyze_Product Unknown Issue Optimize_Step1 Optimize Alkylation: - Reaction Time - Temperature - Reagent Quality Check_Step1->Optimize_Step1 Optimize_Step2 Optimize Hydrolysis: - Reaction Time - Catalyst - Temperature Check_Step2->Optimize_Step2 Impurity_ID Identify Byproducts Analyze_Product->Impurity_ID Impurity_ID->Optimize_Step1 Impurity_ID->Optimize_Step2 Purify Purify Product: - Recrystallization - Chromatography Optimize_Step1->Purify Optimize_Step2->Purify End End Purify->End

Caption: Troubleshooting workflow for synthesis and purification.

Technical Support Center: Purification of 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-(4-Fluorophenyl)cyclobutanecarboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound derivatives.

Problem 1: Low Yield After Recrystallization

Potential CauseRecommended Solution(s)
Inappropriate Solvent Choice The target compound has high solubility in the chosen solvent at room temperature.
- Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. Good starting points for fluorinated carboxylic acids include mixtures of a polar solvent (like ethanol or ethyl acetate) with a non-polar anti-solvent (like hexanes or heptane).[1]
- Perform small-scale solubility tests with a variety of solvents before attempting a large-scale recrystallization.
Too Much Solvent Used An excessive amount of solvent was used to dissolve the crude product, leading to significant loss in the mother liquor.
- Use the minimum amount of hot solvent necessary to fully dissolve the crude material.[2]
- If the mother liquor is suspected to contain a significant amount of product, it can be concentrated and a second crop of crystals can be collected.
Crystallization Occurred Too Quickly Rapid cooling can lead to the formation of small, impure crystals and lower recovery.
- Allow the flask to cool slowly to room temperature before placing it in an ice bath.[3]
- Insulating the flask can promote slower crystal growth and better purity.

Problem 2: Oily Product Instead of Crystals

Potential CauseRecommended Solution(s)
Presence of Impurities Impurities can lower the melting point of the mixture and inhibit crystal lattice formation.
- "Oiling out" can occur if the solution is supersaturated at a temperature above the melting point of the pure compound. Try adding slightly more of the "good" solvent to keep the compound dissolved at a higher temperature, then cool slowly.[3]
- Consider a preliminary purification step, such as an acid-base extraction, to remove gross impurities before attempting recrystallization.
Inappropriate Solvent System The chosen solvent system may not be suitable for inducing crystallization of your specific derivative.
- Try a different solvent system. If a single solvent fails, a binary solvent system (one in which the compound is soluble and one in which it is insoluble) is often effective.[1]
- Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites for crystal growth.
- Add a seed crystal of the pure compound if available.

Problem 3: Poor Separation or Tailing Peaks in HPLC

Potential CauseRecommended Solution(s)
Secondary Interactions with Stationary Phase The carboxylic acid group can interact with residual silanols on silica-based C18 columns, leading to peak tailing.
- Use an end-capped HPLC column to minimize silanol interactions.
- Add a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to suppress the ionization of the carboxylic acid and reduce tailing.[4]
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of the carboxylic acid, the compound can exist in both ionized and non-ionized forms, leading to broad or split peaks.
- Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid to ensure it is in its neutral form. The pKa of similar fluorinated carboxylic acids can be influenced by the fluorine substitution.[4]
Co-eluting Impurities Impurities with similar polarity to the target compound are not being resolved.
- Optimize the mobile phase gradient. A shallower gradient can improve the resolution of closely eluting peaks.
- Experiment with different stationary phases (e.g., phenyl-hexyl, cyano) that may offer different selectivity for your compound and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound from the corresponding nitrile?

A1: The synthesis of this compound typically involves the hydrolysis of 1-(4-fluorophenyl)cyclobutanenitrile.[5] Potential impurities arising from this process include:

  • Unreacted Nitrile: Incomplete hydrolysis will leave the starting nitrile in your crude product.

  • Amide Intermediate: The hydrolysis proceeds through an amide intermediate (1-(4-fluorophenyl)cyclobutanecarboxamide). If the reaction does not go to completion, this amide will be a significant impurity.[6]

  • Side-products from Synthesis of the Nitrile: The synthesis of the nitrile precursor itself can introduce impurities that may carry over. For example, if the nitrile is prepared from 4-fluorobenzyl cyanide and 1,3-dibromopropane, impurities from this reaction could be present.[7]

Q2: How can I remove the unreacted nitrile and amide intermediate?

A2: An acid-base extraction is a highly effective method for separating the carboxylic acid from neutral impurities like the starting nitrile and the amide intermediate. The general procedure is as follows:

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

  • Extract the organic solution with an aqueous base (e.g., 1M sodium hydroxide or sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, while the neutral nitrile and amide will remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Acidify the aqueous layer with a strong acid (e.g., 1M hydrochloric acid) to a pH well below the pKa of the carboxylic acid, which will precipitate the pure carboxylic acid.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Q3: What are some recommended starting conditions for HPLC purification of this compound derivatives?

A3: For reverse-phase HPLC, a good starting point would be:

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20-30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

This is a general starting point, and the method will likely need to be optimized for your specific derivative and impurity profile.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but not when cold. Test various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal system.

  • Dissolution: Place the bulk of your crude this compound derivative in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.[2]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Acid-Base Extraction for Purification

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate (EtOAc) in a separatory funnel.

  • Basification: Add 1M aqueous sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure.

  • Extraction: Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous layer. Drain the lower aqueous layer into a clean flask.

  • Back-Extraction: Add more aqueous base to the organic layer and repeat the extraction to ensure all the carboxylic acid has been removed. Combine the aqueous layers.

  • Wash: Wash the combined aqueous layers with a small amount of fresh EtOAc to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2), which will cause the pure carboxylic acid to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash the solid with cold deionized water, and dry under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical this compound Derivative

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Recrystallization (Ethanol/Water) 85%98.5%75%Good for removing non-polar impurities. Yield can be improved by optimizing the solvent ratio.
Recrystallization (Ethyl Acetate/Hexanes) 85%99.2%80%Effective for a wide range of polarities. Can sometimes lead to "oiling out" if cooled too quickly.
Acid-Base Extraction 85%97.0%90%Excellent for removing neutral impurities like unreacted nitrile and amide. May not remove acidic impurities.
Flash Chromatography (Silica Gel) 85%>99.5%65%Provides very high purity but can be lower yielding and requires more solvent.

Note: The data in this table is representative and will vary depending on the specific derivative and the nature of the impurities.

Mandatory Visualization

Signaling Pathway

Derivatives of this compound have been investigated as modulators of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which play a critical role in inflammatory and autoimmune diseases.[8][9] Inhibiting RORγt can block the production of pro-inflammatory cytokines like IL-17.

RORgt_Signaling_Pathway RORγt Signaling Pathway in Th17 Cell Differentiation TGFb TGF-β Naive_T_Cell Naive T-Cell TGFb->Naive_T_Cell IL6 IL-6 IL6->Naive_T_Cell STAT3 STAT3 Naive_T_Cell->STAT3 activates RORgt RORγt STAT3->RORgt induces expression Th17_Cell Th17 Cell RORgt->Th17_Cell promotes differentiation IL17 IL-17 Th17_Cell->IL17 produces Inflammation Inflammation IL17->Inflammation drives Inhibitor 1-(4-Fluorophenyl)cyclobutanecarboxylic acid derivative (Inhibitor) Inhibitor->RORgt inhibits

Caption: RORγt signaling in Th17 cell differentiation and its inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the purification of this compound derivatives.

Purification_Workflow Purification Workflow for this compound Derivatives Crude_Product Crude Product (from synthesis) Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Remove neutral impurities Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization Further purification Analysis Purity Analysis (HPLC, NMR, MS) Recrystallization->Analysis Chromatography Flash Chromatography / HPLC Pure_Product Pure Product Chromatography->Pure_Product Analysis->Chromatography Purity < 98% Analysis->Pure_Product Purity > 98%

Caption: General purification and analysis workflow.

References

Technical Support Center: Optimizing Coupling Reactions for 1-(4-Fluorophenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize coupling reactions involving 1-(4-Fluorophenyl)cyclobutanecarboxylic acid.

Section 1: Amide Coupling (Amidation)

Amide bond formation is a crucial transformation in medicinal chemistry. However, the steric hindrance of the cyclobutane ring in this compound can present challenges.

Frequently Asked Questions (FAQs) - Amide Coupling

Q1: My amide coupling reaction with this compound is showing low to no yield. What are the likely causes?

A1: Low yields in amide coupling reactions with this substrate are often attributed to a few key factors:

  • Steric Hindrance: The bulky cyclobutane group can impede the approach of the amine to the activated carboxylic acid.

  • Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to efficiently activate the sterically hindered carboxylic acid.

  • Amine Reactivity: The nucleophilicity of your amine coupling partner plays a significant role. Electron-deficient or sterically hindered amines will react more slowly.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and base selection are critical and can significantly impact the reaction outcome.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting material. It is crucial to use anhydrous solvents and reagents.[1]

Q2: Which coupling reagents are most effective for a sterically hindered carboxylic acid like this?

A2: For sterically demanding couplings, more powerful activating reagents are generally required. Consider the following classes:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are generally more effective than standard carbodiimide reagents (e.g., DCC, EDC) for hindered systems as they form highly reactive activated esters.[2]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are known for their high reactivity and are particularly useful for challenging couplings.

  • Acyl Fluoride Formation: In cases of extreme steric hindrance, converting the carboxylic acid to the corresponding acyl fluoride in situ can be a highly effective strategy. Acyl fluorides are less sterically demanding and more reactive than many other activated intermediates.[2][3]

Q3: I am observing significant side product formation. How can I minimize this?

A3: Side product formation can often be attributed to the choice of coupling reagent and reaction conditions.

  • Racemization: If your amine has a chiral center, racemization can be a concern, especially with carbodiimide reagents. Using additives like HOBt or OxymaPure can help suppress racemization.

  • Byproducts from Coupling Reagents: Some coupling reagents generate byproducts that can be difficult to remove. For example, DCC forms dicyclohexylurea (DCU), which is often insoluble and can be removed by filtration. Using a water-soluble reagent like EDC can simplify the workup procedure.[1]

Troubleshooting Guide - Amide Coupling
Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient carboxylic acid activation due to steric hindrance.Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP. For very challenging cases, consider in situ formation of the acyl fluoride using a fluorinating agent like TFFH.[2][3]
Low reactivity of the amine coupling partner.Increase the reaction temperature. Microwave heating can also be effective in accelerating sluggish reactions.[1]
Suboptimal solvent choice leading to poor solubility or aggregation.Use highly polar aprotic solvents like DMF or NMP. For certain reagent types, less polar solvents like DCM or THF may be beneficial.[1]
Recovery of Starting Carboxylic Acid Hydrolysis of the activated intermediate.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Incomplete reaction.Increase the reaction time, even up to 24 hours. Consider a "double coupling" approach where a second charge of the activated acid is added.[2]
Difficulty in Product Purification Byproducts from the coupling reagent.If using DCC, filter off the insoluble DCU byproduct. If using EDC, perform an aqueous workup to remove the water-soluble urea byproduct.[1]
Unreacted starting materials.Use a slight excess (1.1-1.2 equivalents) of the less expensive starting material to drive the reaction to completion.
Detailed Experimental Protocol: Amide Coupling using HATU
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.

  • Coupling: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The this compound scaffold can be modified through various palladium-catalyzed cross-coupling reactions. This typically involves derivatization of the carboxylic acid or the aromatic ring.

A. Suzuki-Miyaura Coupling

This reaction is a versatile method for forming C-C bonds, typically between an organoboron compound and an organic halide. To utilize this compound in a Suzuki coupling, it would first need to be converted to a suitable coupling partner, for example, by introducing a halide or triflate group onto the phenyl ring.

Q1: My Suzuki-Miyaura coupling is giving a low yield. What are the common culprits?

A1: Low yields in Suzuki couplings can often be traced back to:

  • Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere and that your solvents are properly degassed.

  • Poor Reagent Quality: Boronic acids can degrade over time. Use fresh, high-purity reagents. The quality of the base and solvent is also critical.

  • Suboptimal Base: The choice of base is crucial for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base can be substrate-dependent.

  • Ligand Choice: The phosphine ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact the reaction outcome.

Problem Potential Cause Suggested Solution
Low Yield Ineffective catalyst system.Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and phosphine ligands (e.g., SPhos, XPhos).
Incomplete reaction.Increase the reaction temperature or reaction time.
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species at the start of the reaction.Thoroughly degas the reaction mixture. Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst.
Protodeboronation Degradation of the boronic acid.Use fresh boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester). Use anhydrous conditions.

This is a general protocol assuming the substrate has been appropriately functionalized with a halide (e.g., 1-bromo-4-(1-carboxycyclobutyl)benzene).

  • Setup: To a reaction vessel, add the aryl halide (1.0 eq.), the boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Inerting: Seal the vessel and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add degassed solvent (e.g., a mixture of toluene and water, or dioxane and water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, dilute with an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.

B. Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds. Similar to the Suzuki coupling, the starting material would need to be functionalized with a leaving group (e.g., a halide) on the aromatic ring to participate in this reaction.

Q1: What are the critical parameters for a successful Buchwald-Hartwig amination?

A1: The success of this reaction is highly dependent on:

  • Catalyst System: The combination of the palladium precursor and the phosphine ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required.

  • Base: A strong, non-nucleophilic base is typically used, such as NaOt-Bu, KOt-Bu, or LiHMDS. The choice of base can depend on the substrates and solvent.

  • Inert Atmosphere: The catalyst is oxygen-sensitive, so maintaining an inert atmosphere is critical for reproducibility and high yields.

This is a general protocol assuming the substrate has been appropriately functionalized with a halide.

  • Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 eq.), the amine (1.2 eq.), the base (e.g., NaOt-Bu, 1.4 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%) to a dry reaction tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.

C. Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. It typically requires both a palladium catalyst and a copper(I) co-catalyst.

Q1: My Sonogashira reaction is not working well. What should I check?

A1: Common issues include:

  • Catalyst Deactivation: Both the palladium and copper catalysts can be sensitive to oxygen.

  • Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction, often promoted by the presence of oxygen and an excess of the copper catalyst.

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used and often serves as the solvent as well.

This is a general protocol assuming the substrate has been appropriately functionalized with a halide.

  • Setup: To a reaction flask, add the aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Inerting: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add an anhydrous amine solvent (e.g., triethylamine) and the terminal alkyne (1.1-1.5 eq.).

  • Reaction: Stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify by column chromatography.

Section 3: Visualized Workflows and Logic

Diagrams

Amide_Coupling_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification start This compound + Amine reagents Anhydrous Solvent (DMF) Inert Atmosphere (N2/Ar) start->reagents add_reagents Add Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) reagents->add_reagents pre_activation Stir for 15-30 min (Pre-activation) add_reagents->pre_activation add_amine Add Amine pre_activation->add_amine reaction Stir at RT to 50°C Monitor by TLC/LC-MS add_amine->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Purified Amide purification->product

Caption: General workflow for amide coupling of this compound.

Troubleshooting_Amide_Yield start Low Amide Yield? check_activation Is the coupling reagent potent enough (e.g., HATU, PyBOP)? start->check_activation change_reagent Switch to a stronger coupling reagent or consider acyl fluoride formation. check_activation->change_reagent No check_conditions Are the reaction conditions optimized? check_activation->check_conditions Yes success Improved Yield change_reagent->success optimize_conditions Increase temperature/time. Change solvent (DMF/NMP). Use a non-nucleophilic base. check_conditions->optimize_conditions No check_sterics Is the amine partner sterically hindered or electron-deficient? check_conditions->check_sterics Yes optimize_conditions->success force_reaction Increase reagent equivalents. Consider microwave heating. check_sterics->force_reaction Yes failure Consult further literature for specific substrate. check_sterics->failure No, and other options exhausted force_reaction->success

Caption: Troubleshooting logic for low yield in amide coupling reactions.

Cross_Coupling_Logic cluster_suzuki Suzuki-Miyaura (C-C) cluster_buchwald Buchwald-Hartwig (C-N) cluster_sonogashira Sonogashira (C-C, sp) start Starting Material: This compound derivatize Derivatize to introduce a coupling handle (e.g., -Br, -I, -OTf on the phenyl ring) start->derivatize suzuki_reagents Aryl Halide/Triflate Derivative + Boronic Acid/Ester + Pd Catalyst + Ligand + Base derivatize->suzuki_reagents buchwald_reagents Aryl Halide/Triflate Derivative + Amine + Pd Catalyst + Ligand + Base derivatize->buchwald_reagents sonogashira_reagents Aryl Halide Derivative + Terminal Alkyne + Pd Catalyst + Cu(I) co-catalyst + Base derivatize->sonogashira_reagents product Coupled Product suzuki_reagents->product buchwald_reagents->product sonogashira_reagents->product

Caption: Decision pathway for various cross-coupling reactions.

References

Solubility issues of 1-(4-Fluorophenyl)cyclobutanecarboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of 1-(4-Fluorophenyl)cyclobutanecarboxylic acid in organic solvents.

Estimated Solubility Data

Disclaimer: The following table provides an estimated qualitative solubility profile. It is strongly recommended to determine the quantitative solubility in your specific solvent system experimentally.

Solvent CategorySolvent ExampleExpected SolubilityRationale
Polar Protic Methanol, EthanolSoluble to Moderately SolubleThe carboxylic acid group can form hydrogen bonds with protic solvents.
Polar Aprotic Acetone, Ethyl AcetateModerately SolubleThe polarity of the solvent can solvate the polar carboxylic acid group.
Dimethylformamide (DMF)Likely SolubleHighly polar aprotic solvent capable of dissolving many organic compounds.
Dimethyl Sulfoxide (DMSO)Likely SolubleHighly polar aprotic solvent, effective for dissolving a wide range of compounds.
Non-Polar Aromatic TolueneSparingly Soluble to InsolubleThe non-polar aromatic ring of toluene has limited interaction with the polar carboxylic acid.
Halogenated Dichloromethane (DCM)Sparingly SolubleWhile having a dipole moment, DCM is a poor hydrogen bond acceptor and may not effectively solvate the carboxylic acid.
Non-Polar Aliphatic Hexane, HeptaneInsolubleThe non-polar nature of the solvent cannot effectively solvate the polar carboxylic acid group.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my chosen organic solvent?

A1: Several factors can contribute to poor solubility. These include:

  • Solvent Polarity: There may be a mismatch between the polarity of your solvent and the solute. As a carboxylic acid, this compound is polar and will generally dissolve better in polar solvents.

  • Temperature: Solubility is often temperature-dependent. You may need to gently heat the mixture to facilitate dissolution.

  • Saturation: You might be trying to dissolve more compound than the solvent can hold at a given temperature, creating a supersaturated solution from which the compound may precipitate.

  • Crystalline Form: The compound may exist in a stable crystalline form (polymorph) that has low solubility.

Q2: I am observing a gel-like substance or an oil instead of a clear solution. What is happening?

A2: The formation of a gel or oil can occur when the compound has limited solubility and does not fully dissolve but instead forms a semi-solid or liquid phase. This can sometimes be resolved by adding more solvent, changing to a more suitable solvent, or increasing the temperature.

Q3: Can I use a co-solvent system to improve solubility?

A3: Yes, using a co-solvent system is a common strategy. For example, if your compound is sparingly soluble in a primary solvent, adding a small amount of a more polar co-solvent in which the compound is highly soluble can significantly improve the overall solubility.

Q4: Will the fluorine atom in the structure significantly affect its solubility compared to the non-fluorinated analogue?

A4: The fluorine atom is highly electronegative and can influence the electronic properties of the phenyl ring and the acidity of the carboxylic acid. This can lead to subtle changes in solubility compared to the non-fluorinated version, but the overall trend of preferring polar solvents will remain.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Dissolution - Insufficient solvent volume.- Inappropriate solvent choice.- Low temperature.- Gradually add more solvent while stirring.- Switch to a more polar solvent (e.g., from Toluene to Ethyl Acetate or an alcohol).- Gently warm the mixture while stirring. Be cautious of solvent boiling point and compound stability.
Slow Dissolution Rate - Large particle size of the solid.- Inefficient mixing.- Grind the solid to a fine powder to increase the surface area.- Use a magnetic stirrer or vortex mixer to ensure efficient agitation. Sonication can also be effective.
Precipitation After Cooling - The solution was saturated at a higher temperature.- If the experiment allows, maintain a slightly elevated temperature.- Prepare a less concentrated solution.- Consider a different solvent or a co-solvent system where the compound has higher solubility at room temperature.
Formation of an Oil or Gum - The compound is melting but not dissolving.- Limited solvation.- Ensure the experimental temperature is below the melting point of the compound.- Try a solvent with stronger hydrogen bonding capabilities.- Add a co-solvent to improve solvation.

Experimental Protocol: Determination of Equilibrium Solubility

This protocol outlines a standard method for determining the equilibrium solubility of this compound in an organic solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a shaker incubator

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vial in a temperature-controlled shaker or on a stir plate at a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL or g/L).

Visual Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting solubility issues encountered during your experiments.

References

Technical Support Center: Synthesis of 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Fluorophenyl)cyclobutanecarboxylic acid amides.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of the carboxylic acid. 2. Formation of a stable ammonium carboxylate salt (direct amidation). 3. Deactivation of the coupling reagent by moisture. 4. Poor nucleophilicity of the amine.1. Ensure complete conversion of the carboxylic acid to the acid chloride or active ester. Monitor the activation step by TLC or IR spectroscopy. 2. Avoid direct thermal amidation. Utilize a coupling reagent or convert the carboxylic acid to a more reactive derivative like an acid chloride. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. For weakly nucleophilic amines, consider using a more potent coupling reagent (e.g., HATU, PyBOP) and a non-nucleophilic base (e.g., DIPEA). Increasing the reaction temperature may also be beneficial.
Presence of an N-acylurea Byproduct This is a common side product when using carbodiimide coupling reagents like EDC or DCC.[1][2] It arises from the rearrangement of the O-acylisourea intermediate.1. Add an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1][3] These additives react with the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the amine. 2. Control the reaction temperature; lower temperatures can sometimes minimize this side reaction.
Formation of a Guanidinium Byproduct The amine reactant can directly attack the carbodiimide coupling reagent, leading to the formation of a guanidinium species.[4]1. The order of addition is critical. Activate the carboxylic acid with the coupling reagent and HOBt first to form the active ester before adding the amine.
Difficulty in Removing Urea Byproduct Dicyclohexylurea (DCU), the byproduct of DCC, is notoriously insoluble in many common organic solvents, making purification by chromatography challenging.[3]1. If using a carbodiimide, opt for a water-soluble one like EDC. The resulting urea byproduct can then be removed with an aqueous workup.[3] 2. For DCC, filtration is the primary method of removal. Ensure the reaction solvent is one in which DCU has low solubility (e.g., dichloromethane, ethyl acetate). Chilling the reaction mixture can further promote precipitation.
Observation of a Ring-Opened or Rearranged Product The cyclobutane ring is strained and can be susceptible to rearrangement, especially if a carbocation is formed on a carbon adjacent to the ring.[5][6] This is a risk if strongly acidic conditions are used or if the reaction proceeds through an intermediate with carbocation character.1. Avoid strongly acidic conditions. If an acidic workup is necessary, use dilute acid and maintain a low temperature. 2. Choose a synthetic route that avoids the formation of carbocation intermediates, such as the acid chloride or standard amide coupling procedures.
Epimerization at a Chiral Center (if applicable) If the amine or carboxylic acid contains a chiral center, there is a risk of racemization during the activation and coupling steps, particularly with carbodiimide reagents.[3]1. The use of additives like HOBt or HOAt is highly recommended to suppress epimerization.[3] 2. Consider using phosphonium- or uronium-based coupling reagents (e.g., PyBOP, HBTU, HATU), which are known to be effective at minimizing racemization.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound amides?

A1: The most common and generally reliable method is a two-step process. First, the this compound is converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with the desired amine in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) to form the amide. Alternatively, direct coupling of the carboxylic acid with the amine using a standard coupling reagent such as EDC in combination with HOBt is also a widely used and effective method.

Q2: I am seeing an unknown impurity in my final product. What could it be?

A2: Besides the side products mentioned in the troubleshooting guide, impurities can also arise from the starting materials or from degradation. Potential impurities could include:

  • Residual starting materials: Unreacted this compound or the amine.

  • Byproducts from the synthesis of the starting carboxylic acid: The synthesis of this compound itself may introduce impurities that carry through to the final product.

  • Solvent adducts: Residual solvents from the reaction or purification may be present.[7]

  • Degradation products: Depending on the reaction and workup conditions (e.g., high temperature, strong pH), the product itself might degrade.

It is recommended to use analytical techniques such as LC-MS and NMR to identify the structure of the impurity and adjust the reaction or purification conditions accordingly.

Q3: How can I purify my this compound amide?

A3: The purification method will depend on the physical properties of your amide and the nature of the impurities.

  • Aqueous Workup: A standard aqueous workup can remove water-soluble impurities, such as the urea byproduct from EDC and excess base. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system is often an effective method for achieving high purity.

  • Column Chromatography: Flash column chromatography on silica gel is a very common and effective method for separating the desired amide from byproducts and unreacted starting materials. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point for elution.

Q4: Is the cyclobutane ring stable under typical amidation conditions?

A4: The cyclobutane ring possesses significant ring strain; however, it is generally stable under the neutral or mildly basic conditions used for most standard amide coupling reactions (e.g., using EDC/HOBt or the acid chloride method with a tertiary amine base).[4][6] Harsh acidic or basic conditions, high temperatures, or reaction pathways that could generate a carbocation adjacent to the ring should be avoided to minimize the risk of ring-opening or rearrangement reactions.[5][6]

Experimental Protocols

Protocol 1: Amide Synthesis via the Acid Chloride

This protocol is a robust method suitable for a wide range of amines.

Step 1: Synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonyl chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure. The crude 1-(4-Fluorophenyl)cyclobutanecarbonyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 1-(4-Fluorophenyl)cyclobutanecarbonyl chloride from Step 1 in the same anhydrous solvent and add it dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Carbodiimide-Mediated Amide Coupling (EDC/HOBt)

This method is suitable for sensitive substrates as it proceeds under milder conditions.

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow_acid_chloride cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation A This compound C Reflux (2-4h) A->C B SOCl₂ (or Oxalyl Chloride) + cat. DMF B->C D 1-(4-Fluorophenyl)cyclobutanecarbonyl Chloride C->D F Add Acid Chloride at 0°C to RT D->F E Amine + Base (TEA/DIPEA) in Anhydrous Solvent E->F G Workup & Purification F->G H Final Amide Product G->H

Caption: Workflow for Amide Synthesis via the Acid Chloride Route.

experimental_workflow_edc_hobt start Carboxylic Acid, Amine, HOBt in Anhydrous Solvent add_edc Add EDC at 0°C start->add_edc react Stir at RT (12-24h) add_edc->react workup Aqueous Workup react->workup purify Purification (Chromatography/Recrystallization) workup->purify product Final Amide Product purify->product

Caption: Workflow for EDC/HOBt Mediated Amide Coupling.

side_reactions cluster_main Main Reaction Pathway cluster_side Side Reactions RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC Guanidinium Guanidinium Byproduct EDC->Guanidinium + Amine Amide Desired Amide O_Acylisourea->Amide + Amine N_Acylurea N-Acylurea O_Acylisourea->N_Acylurea Rearrangement Active_Ester Active Ester O_Acylisourea->Active_Ester Amine Amine Urea Urea Byproduct HOBt HOBt (Additive) HOBt->O_Acylisourea Active_Ester->Amide + Amine Active_Ester->N_Acylurea Suppressed

Caption: Common Side Reactions in Carbodiimide (EDC) Mediated Amide Coupling.

References

Technical Support Center: PROTAC Synthesis with 1-(4-Fluorophenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Proteolysis Targeting Chimeras (PROTACs) incorporating the linker component 1-(4-Fluorophenyl)cyclobutanecarboxylic acid. This building block, while useful for creating rigid linkers, can introduce specific challenges related to steric hindrance and hydrophobicity.

PROTAC Mechanism and Synthesis Overview

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1][] They consist of a warhead that binds the POI, a ligand that recruits an E3 ubiquitin ligase (like Von Hippel-Lindau (VHL) or Cereblon), and a linker that connects the two.[3][4][5][6] The linker's length, rigidity, and composition are critical for the formation of a stable ternary complex (POI-PROTAC-E3 Ligase) and for the overall properties of the molecule.[3][4][6]

References

Technical Support Center: Purification of 1-(4-Fluorophenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted 1-(4-Fluorophenyl)cyclobutanecarboxylic acid from their reaction mixtures.

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting the purification of this compound.

Purification_Workflow Troubleshooting Workflow for Purification start Reaction Mixture Containing Unreacted Acid extraction Liquid-Liquid Extraction (Acid-Base) start->extraction crystallization Crystallization / Recrystallization extraction->crystallization Crude Solid Obtained troubleshoot_extraction Troubleshoot Extraction: - Emulsion formation? - Incorrect pH? - Wrong solvent? extraction->troubleshoot_extraction analysis Purity Analysis (e.g., HPLC, NMR, MP) crystallization->analysis Crystals Formed troubleshoot_crystallization Troubleshoot Crystallization: - Oiling out? - No crystals form? - Poor recovery? crystallization->troubleshoot_crystallization chromatography Column Chromatography (e.g., HPLC) chromatography->analysis Purified Fractions troubleshoot_chromatography Troubleshoot Chromatography: - Poor separation? - Tailing peaks? - Low yield? chromatography->troubleshoot_chromatography analysis->chromatography Purity < 97% pure_product Pure Product analysis->pure_product Purity > 97%

Caption: A logical workflow for the purification and troubleshooting of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound?

A1: The most common and effective methods for removing unreacted this compound, which is an acidic compound, are:

  • Acid-Base Extraction: This technique selectively separates the carboxylic acid from neutral or basic impurities by exploiting its acidic nature.

  • Recrystallization: This method is used to purify the solid product, leaving the more soluble unreacted acid in the mother liquor.

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or column chromatography can be used for high-purity separations.

Q2: How do I choose the right solvent for liquid-liquid extraction?

A2: For an acid-base extraction, you will need an organic solvent that is immiscible with water and in which your desired product (if it is not the carboxylic acid itself) is soluble. Common choices include ethyl acetate, dichloromethane, and diethyl ether. The key is to use an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide solution) to react with the carboxylic acid, forming a water-soluble salt that partitions into the aqueous layer.

Q3: What is the principle behind acid-base extraction for this compound?

A3: this compound is an acid. When a basic aqueous solution is introduced, the carboxylic acid is deprotonated to form its corresponding carboxylate salt. This salt is ionic and therefore soluble in the aqueous phase, while neutral organic compounds remain in the organic phase. After separating the layers, the aqueous layer containing the carboxylate salt can be acidified (e.g., with HCl) to regenerate the water-insoluble carboxylic acid, which can then be isolated by filtration or extraction into a fresh organic solvent.

Q4: I am having trouble with emulsions during extraction. What should I do?

A4: Emulsion formation is a common issue. To break an emulsion, you can try the following:

  • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • Allow the mixture to stand for a longer period.

  • Filter the mixture through a pad of Celite or glass wool.

Troubleshooting Guides

Issue 1: Low Recovery After Recrystallization
Possible Cause Troubleshooting Step
The compound is too soluble in the recrystallization solvent at low temperature.Choose a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures.
Too much solvent was used.Evaporate some of the solvent to concentrate the solution and induce further crystallization.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Crystals were washed with a solvent at room temperature.Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product.
Issue 2: Oiling Out During Recrystallization
Possible Cause Troubleshooting Step
The boiling point of the solvent is higher than the melting point of the compound.Select a solvent with a lower boiling point.
The solution is supersaturated with impurities, depressing the melting point.Try to purify the crude material further by another method (e.g., acid-base extraction) before recrystallization.
The rate of cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
Issue 3: Poor Separation in Column Chromatography
Possible Cause Troubleshooting Step
Incorrect mobile phase polarity.Optimize the solvent system. For normal-phase chromatography, a less polar eluent may be needed. For reverse-phase, a more polar eluent might be required.
Column overloading.Use a larger column or reduce the amount of sample loaded.
Co-elution of impurities.Use a shallower solvent gradient or switch to a different stationary phase with a different selectivity.

Experimental Protocols

Protocol 1: Acid-Base Extraction

Objective: To separate this compound from a mixture containing neutral or basic impurities.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate).

  • 1 M Sodium bicarbonate (NaHCO₃) solution.

  • 1 M Hydrochloric acid (HCl) solution.

  • Ethyl acetate.

  • Brine (saturated NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel, beakers, Erlenmeyer flasks.

Procedure:

  • Dissolve the crude reaction mixture in a suitable volume of ethyl acetate in a separatory funnel.

  • Add an equal volume of 1 M NaHCO₃ solution to the separatory funnel.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. The aqueous layer (bottom layer if the organic solvent is less dense than water) will contain the sodium salt of the carboxylic acid.

  • Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with another portion of 1 M NaHCO₃ solution and combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 1 M HCl dropwise with stirring until the solution is acidic (test with pH paper, pH ~2). The this compound will precipitate as a solid.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air dry.

  • The organic layer from the initial extraction contains the neutral and/or basic components. It can be washed with brine, dried over anhydrous MgSO₄, and the solvent evaporated to recover these components.

Protocol 2: Recrystallization

Objective: To purify solid this compound.

Materials:

  • Crude this compound.

  • Recrystallization solvent (e.g., petroleum ether, hexane/ethyl acetate mixture, or ethanol/water mixture).

  • Erlenmeyer flask, hot plate, ice bath, Buchner funnel, filter paper.

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., petroleum ether, based on the chloro-analogue[1]).

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask is at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum.

Data Presentation: Solvent Selection for Recrystallization (Estimated)

The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below. Since specific solubility data for this compound is not available, the following table provides a qualitative guide based on the properties of similar aromatic carboxylic acids.

Solvent System Polarity Expected Solubility of this compound Potential for Recrystallization
WaterHighLow at room temperature, may increase with heat.Possible, but may require a large volume of water.
Ethanol/WaterMedium-HighGood solubility in hot ethanol, decreased by adding water.Good. A mixed solvent system often provides a good solubility gradient.
Ethyl AcetateMediumLikely soluble at room temperature.May not be ideal as a single solvent, but could be part of a mixed system with a non-polar solvent.
Hexane/Ethyl AcetateLow-MediumLow solubility in hexane, increased by adding ethyl acetate.Good. A good choice for compounds with intermediate polarity.
Petroleum EtherLowLikely low solubility at room temperature, increasing with heat.Good, as suggested by the purification of the chloro-analogue.[1]

Disclaimer: The quantitative data and specific experimental conditions provided are based on general chemical principles and data from analogous compounds due to the absence of specific literature values for this compound. Researchers should perform small-scale trials to optimize these procedures for their specific experimental setup.

References

Overcoming steric hindrance in reactions with 1-(4-Fluorophenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions for reactions involving 1-(4-Fluorophenyl)cyclobutanecarboxylic acid. The steric hindrance presented by the quaternary carbon center of this molecule often requires specialized protocols to achieve high yields in common transformations such as amide and ester formation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Yield in Amide Coupling Reactions

The direct coupling of this compound with an amine can be challenging due to the steric bulk around the carboxylic acid. Standard coupling reagents may prove ineffective.

Possible Causes and Solutions:

  • Insufficiently Reactive Coupling Reagent: Standard carbodiimide reagents like DCC or EDC alone may not be potent enough to activate the sterically hindered carboxylic acid.

    • Solution: Employ more powerful uronium or phosphonium salt-based coupling reagents. HATU is particularly effective for sterically demanding couplings due to its rapid activation kinetics and the formation of a highly reactive OAt-active ester.[1][2][3] PyBOP is another robust alternative.[3]

  • Suboptimal Reaction Conditions: Steric hindrance can significantly slow down the reaction rate, requiring more forcing conditions.

    • Solution 1: Increase Reaction Time and Temperature: Extend the reaction time (e.g., to 12-24 hours) and consider gentle heating (e.g., 40-50 °C) to overcome the activation energy barrier. Monitor the reaction for potential side product formation at elevated temperatures.

    • Solution 2: Solvent Choice: N,N-Dimethylformamide (DMF) is a common solvent for amide coupling. If solubility or reactivity is an issue, consider switching to or using a mixture including N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM).

  • Formation of an Unreactive Acyl Intermediate: In some cases, the activated intermediate may not be sufficiently reactive or could be prone to side reactions.

    • Solution: Two-Step Acyl Chloride Formation: Convert the carboxylic acid to the more reactive acyl chloride as an intermediate. Oxalyl chloride with a catalytic amount of DMF at room temperature is a mild and effective method for this transformation, producing only gaseous byproducts.[4][5][6] Thionyl chloride can also be used, often at reflux.[4][7] The isolated acyl chloride can then be reacted with the amine in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA).

Comparative Data for Amide Coupling Reagents

Coupling ReagentAdditiveBaseTypical Yield (%)Key Advantages & Disadvantages
HATU NoneDIPEA95-99Advantages: High reactivity, low racemization, effective for sterically hindered substrates.[1][2][3] Disadvantages: Higher cost.
HBTU NoneDIPEA90-95Advantages: Good balance of reactivity and cost.[3] Disadvantages: Can be less effective than HATU for highly hindered systems.
PyBOP NoneDIPEA90-96Advantages: High efficiency, avoids carcinogenic byproducts associated with BOP.[3] Disadvantages: Can be less effective than HATU.
EDC HOBtDIPEA85-92Advantages: Cost-effective, water-soluble byproducts are easily removed.[3] Disadvantages: Lower reactivity, longer reaction times.

Experimental Protocols

Protocol 1.1: High-Activity Amide Coupling using HATU

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 1.2: Two-Step Amide Coupling via Acyl Chloride

  • Acyl Chloride Formation:

    • Suspend this compound (1.0 eq) in anhydrous DCM.

    • Add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of DMF (1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

  • Amide Formation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution.

    • Stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Work up and purify as described in Protocol 1.1.

Issue 2: Low or No Yield in Esterification Reactions

Direct acid-catalyzed esterification (Fischer esterification) of this compound, a tertiary carboxylic acid, is often inefficient and can be complicated by side reactions.

Possible Causes and Solutions:

  • Ineffective Catalyst System for a Tertiary Acid: Fischer esterification is an equilibrium-driven process that is slow for sterically hindered acids.[8][9][10][11][12][13]

    • Solution: Employ esterification methods specifically designed for hindered substrates.

Recommended Esterification Methods for Sterically Hindered Acids:

  • Steglich Esterification: This method uses a carbodiimide (DCC or EDC) to activate the carboxylic acid, with DMAP acting as a catalyst. It is performed under mild, neutral conditions and is particularly useful for acid-sensitive substrates.[14][15][16][17][18][19]

  • Yamaguchi Esterification: This protocol involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then reacted with the alcohol in the presence of DMAP. It is highly effective for synthesizing sterically hindered esters.[20][21][22][23][24]

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester with inversion of stereochemistry using triphenylphosphine and an azodicarboxylate like DEAD or DIAD. It is suitable when the alcohol is the more valuable or complex component. The carboxylic acid should have a pKa below 13 for optimal results.[25][26][27][28][29]

Comparative Data for Esterification Methods

MethodKey ReagentsTypical ConditionsKey Advantages & Disadvantages
Steglich Esterification DCC or EDC, DMAP (catalytic)DCM or DMF, Room TemperatureAdvantages: Mild conditions, suitable for acid-sensitive substrates.[14][15][16][17][18][19] Disadvantages: Carbodiimide byproducts can complicate purification.
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPToluene or THF, Room Temperature to RefluxAdvantages: High yields for sterically hindered esters.[20][21][22][23][24] Disadvantages: Requires a two-step, one-pot procedure.
Acyl Chloride Method SOCl₂ or (COCl)₂, then alcohol and baseDCM or neat, Room Temperature to RefluxAdvantages: Utilizes a highly reactive intermediate. Disadvantages: Requires handling of corrosive reagents.[4][7]

Experimental Protocols

Protocol 2.1: Steglich Esterification

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add EDC (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Filter off the urea byproduct if DCC is used. For EDC, proceed to workup.

  • Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 2.2: Yamaguchi Esterification

  • Dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add triethylamine (1.1 eq).

  • Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir at room temperature for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (3.0 eq) in anhydrous toluene.

  • Add the alcohol/DMAP solution to the mixed anhydride solution.

  • Stir at room temperature or gentle reflux for 4-12 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃, 1M HCl, water, and brine.

  • Dry, concentrate, and purify as described in Protocol 2.1.

Frequently Asked Questions (FAQs)

Q1: Why are standard amide coupling conditions (e.g., EDC/HOBt) not working well for my reaction with this compound?

A: The cyclobutyl group attached to the same carbon as the carboxylic acid creates significant steric hindrance. This bulkiness slows down the rate of nucleophilic attack by the amine on the activated carboxylic acid intermediate. Reagents like EDC/HOBt may not create a sufficiently reactive intermediate to overcome this steric barrier efficiently, leading to low yields. More potent activating agents like HATU are often required.[1][2][3]

Q2: I am observing decomposition of my starting material during esterification. What could be the cause?

A: If you are using harsh acidic conditions (e.g., concentrated H₂SO₄ and heat) for a Fischer esterification, the tertiary carbocation that could potentially form from the 1-(4-fluorophenyl)cyclobutyl moiety might be prone to elimination or rearrangement side reactions. It is advisable to switch to milder, neutral conditions, such as those used in the Steglich or Yamaguchi esterifications.

Q3: Can I use thionyl chloride to make the acyl chloride of this compound?

A: Yes, thionyl chloride is a common reagent for converting carboxylic acids to acyl chlorides.[7] Typically, the reaction is performed by heating the carboxylic acid in neat thionyl chloride. However, for substrates that may be sensitive to high temperatures or the HCl byproduct, oxalyl chloride with catalytic DMF in DCM at room temperature is a milder alternative.[4][6]

Q4: Is it necessary to pre-activate the carboxylic acid with HATU before adding the amine?

A: While not strictly necessary in all cases, pre-activation is highly recommended for sterically hindered substrates. Allowing the carboxylic acid to react with HATU and a base for 15-30 minutes before adding the amine ensures the formation of the highly reactive OAt-ester, which can lead to faster and more complete conversion to the desired amide.

Q5: How can I improve the purification of my amide product when using a uronium-based coupling reagent like HBTU?

A: Uronium and carbodiimide reagents generate urea byproducts that can sometimes be difficult to remove. If the byproduct is water-soluble (like the one from EDC), an aqueous workup is effective. For less soluble byproducts, careful column chromatography is usually required. If purification remains an issue, consider switching to a phosphonium-based reagent like PyBOP or using a two-step acyl chloride protocol, which generally results in cleaner reactions.

Visualizations

Amide_Coupling_Troubleshooting start Low Amide Yield? reagent Is the coupling reagent potent enough? start->reagent conditions Are reaction conditions optimal? reagent->conditions Yes sol_reagent Switch to HATU, HBTU, or PyBOP reagent->sol_reagent No intermediate Is the activated intermediate stable/reactive? conditions->intermediate Yes sol_conditions Increase reaction time and/or temperature. Optimize solvent. conditions->sol_conditions No sol_intermediate Use two-step acyl chloride method (Oxalyl Chloride or SOCl₂). intermediate->sol_intermediate No end Successful Amide Coupling sol_reagent->end Implement Protocol 1.1 sol_conditions->end Monitor reaction closely sol_intermediate->end Implement Protocol 1.2

Esterification_Method_Selection start Need to Synthesize an Ester acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive fischer Fischer Esterification (possible for simple cases) acid_sensitive->fischer No steglich Steglich Esterification (mild, neutral conditions) acid_sensitive->steglich Yes steric_hindrance Is the alcohol or acid sterically hindered? yamaguchi Yamaguchi Esterification (excellent for hindered systems) steric_hindrance->yamaguchi Yes (especially hindered acid) mitsunobu Mitsunobu Reaction steric_hindrance->mitsunobu Yes (especially hindered alcohol with inversion desired) fischer->steric_hindrance steglich->steric_hindrance

References

Validation & Comparative

A Comparative Guide to the NMR Analysis of 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison with Structural Analogs

The NMR spectrum of 1-(4-Fluorophenyl)cyclobutanecarboxylic acid is expected to share features with its chloro-substituted analog, 1-(4-chlorophenyl)-1-cyclobutanecarboxylic acid, as well as with other fluorophenyl and cyclobutane-containing molecules. The key differences in the spectra will arise from the influence of the fluorine atom on the chemical shifts of nearby protons and carbons.

The ¹H NMR spectrum will likely show distinct signals for the aromatic protons, which will be split into a characteristic doublet of doublets pattern due to coupling with the fluorine atom and with each other. The cyclobutane protons will exhibit complex multiplet patterns due to restricted bond rotation and diastereotopicity. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

In the ¹³C NMR spectrum, the carbon atoms of the fluorophenyl ring will show characteristic splitting patterns due to C-F coupling. The magnitude of these coupling constants is a valuable tool for assigning the signals of the aromatic carbons. The quaternary carbon of the cyclobutane ring attached to the aromatic ring will also be influenced by the fluorine atom, albeit to a lesser extent.

Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds. These values should be considered as estimates and may vary depending on the solvent and other experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations (HMBC)
Carboxylic Acid (-COOH)10-12 (broad s)175-180C=O, C1
Aromatic (C2', C6')7.3-7.5 (dd)128-132 (d, JC-F ≈ 8-10 Hz)C4', C1
Aromatic (C3', C5')7.0-7.2 (dd)115-118 (d, JC-F ≈ 21-23 Hz)C1', C4'
Cyclobutane (C1)-45-50Aromatic C's, C2, C4
Cyclobutane (C2, C4)2.2-2.8 (m)30-35C1, C3
Cyclobutane (C3)1.8-2.2 (m)15-20C2, C4

Note: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet. JC-F refers to the coupling constant between carbon and fluorine.

Experimental Protocols

Standard NMR experiments for the structural elucidation of small molecules like this compound would include:

  • ¹H NMR: To determine the proton chemical shifts and coupling constants.

  • ¹³C NMR: To identify the number of unique carbon atoms and their chemical environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the cyclobutane ring and the aromatic system.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting the different fragments of the molecule.

  • ¹⁹F NMR: To directly observe the fluorine nucleus, which will provide information about its chemical environment and coupling to neighboring protons and carbons.

A typical sample preparation would involve dissolving 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquiring the spectra on a 400 MHz or higher field NMR spectrometer.[1]

Visualization of Key Structural Features

The following diagram illustrates the general structure of this compound and highlights the key atomic positions for NMR analysis.

Caption: Key structural features of this compound for NMR analysis.

References

Mass Spectrometry of 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mass spectrometric behavior of compounds synthesized from 1-(4-Fluorophenyl)cyclobutanecarboxylic acid. It includes detailed experimental protocols, comparative data, and visualizations to elucidate fragmentation patterns and aid in structural characterization.

The introduction of a fluorophenyl group to a cyclobutanecarboxylic acid core can significantly influence the physicochemical and metabolic properties of a molecule, a common strategy in medicinal chemistry. Understanding the mass spectrometric fragmentation of such compounds is crucial for their identification and structural elucidation in various stages of drug discovery and development. This guide compares the expected mass spectral characteristics of a representative derivative, Ethyl 1-(4-Fluorophenyl)cyclobutanecarboxylate, with its non-fluorinated analog, Ethyl cyclobutanecarboxylate.

Comparative Fragmentation Analysis

Mass spectrometry, particularly with electron ionization (EI), induces fragmentation of molecules in a reproducible manner, providing a "fingerprint" for identification. The fragmentation of esters of cyclobutanecarboxylic acids is expected to proceed through several key pathways, including cleavage of the ester group and fragmentation of the cyclobutane ring.

The presence of the 4-fluorophenyl substituent is predicted to influence the fragmentation pattern in two primary ways: by increasing the molecular weight of the parent ion and fragments containing the phenyl group, and by potentially stabilizing certain fragment ions through the electronic effects of the fluorine atom.

The following table summarizes the key mass-to-charge ratio (m/z) values observed for Ethyl cyclobutanecarboxylate and the predicted values for Ethyl 1-(4-Fluorophenyl)cyclobutanecarboxylate.

Fragment DescriptionStructure of Fragment IonObserved m/z for Ethyl cyclobutanecarboxylate[1]Predicted m/z for Ethyl 1-(4-Fluorophenyl)cyclobutanecarboxylate
Molecular Ion [M]⁺ 128222
Loss of ethoxy radical (•OCH2CH3) 83177
Loss of ethyl group (•CH2CH3) 99193
Ethyl cation [CH3CH2]⁺2929
Cyclobutyl cation 5555
[M - C2H4]⁺ (McLafferty Rearrangement) 100194
Fluorophenylcyclobutyl cation -149
Fluorophenyl cation -95

Predicted Fragmentation Pathway

The fragmentation of Ethyl 1-(4-Fluorophenyl)cyclobutanecarboxylate is expected to follow pathways analogous to its non-fluorinated counterpart. The primary fragmentation events are visualized in the following diagram.

G M [M]⁺ m/z = 222 Ethyl 1-(4-fluorophenyl)cyclobutanecarboxylate F1 [M - OCH2CH3]⁺ m/z = 177 Acylium ion M->F1 - •OCH2CH3 F2 [M - CH2CH3]⁺ m/z = 193 M->F2 - •CH2CH3 F5 [M - C2H4]⁺ m/z = 194 McLafferty Rearrangement M->F5 - C2H4 F3 [C4H6-C6H4F]⁺ m/z = 149 F1->F3 - CO F4 [C6H4F]⁺ m/z = 95 Fluorophenyl cation F3->F4 - C4H6

Caption: Predicted EI fragmentation pathway for Ethyl 1-(4-Fluorophenyl)cyclobutanecarboxylate.

Experimental Protocols

For the analysis of these compounds, a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended. Carboxylic acids and their derivatives can be analyzed using reversed-phase chromatography coupled with a mass spectrometer.[2]

Sample Preparation:

  • Synthesized compounds are accurately weighed and dissolved in a suitable solvent (e.g., methanol or acetonitrile) to prepare stock solutions of 1 mg/mL.

  • Working solutions are prepared by diluting the stock solutions with the initial mobile phase composition.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[2]

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

  • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure adequate separation.

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 1-5 µL.[2]

  • Column Temperature: 40 °C.[2]

Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive analysis.

  • Ionization Mode: Positive ion mode is generally suitable for the analysis of esters and amides.

  • Scan Mode: Full scan mode to identify the molecular ion and major fragments. Product ion scan (tandem MS) of the protonated molecule [M+H]⁺ to confirm fragmentation patterns.

  • Collision Energy: Optimized for each compound to achieve optimal fragmentation.

The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of synthesized compounds.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Synthesized Compound B Dissolution (e.g., Acetonitrile) A->B C Dilution to Working Concentration B->C D LC Separation (C18 Column) C->D E ESI Ionization (Positive Mode) D->E F Mass Analysis (Full Scan & MS/MS) E->F G Data Acquisition F->G H Spectral Interpretation (Fragmentation Analysis) G->H I Structural Confirmation H->I

Caption: Experimental workflow for LC-MS/MS analysis of synthesized compounds.

This guide provides a foundational understanding of the mass spectrometric behavior of derivatives of this compound. The provided protocols and predictive data serve as a valuable resource for researchers in the field, facilitating the rapid and accurate characterization of novel chemical entities.

References

Crystallographic Analysis of 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for X-ray crystallographic data on 1-(4-Fluorophenyl)cyclobutanecarboxylic acid and its close analogs reveals a significant lack of publicly available structural information. Despite extensive searches of the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), and the broader scientific literature, no crystal structure for the target molecule or its immediate phenyl and 4-chlorophenyl derivatives could be retrieved. This data gap currently prevents a direct comparative analysis of their solid-state structures.

While the molecular formula for this compound is established as C₁₁H₁₁FO₂[1], and it is commercially available[2][3], its three-dimensional arrangement in the crystalline state remains undetermined by public-domain X-ray diffraction studies. Similarly, key analogs such as 1-phenylcyclobutanecarboxylic acid and 1-(4-chlorophenyl)cyclobutanecarboxylic acid, although documented in chemical databases, lack published crystal structures[4][5][6][7].

The only structurally characterized near-analog found is 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid. However, the difference in the cycloalkane ring (cyclohexane vs. cyclobutane) precludes a direct and meaningful comparison of conformational parameters and packing motifs with the target molecule.

Future Directions and the Importance of X-ray Crystallography

The absence of crystallographic data for this series of compounds highlights an opportunity for further research. X-ray crystallography is an indispensable tool in drug discovery and development, providing precise information on molecular conformation, intermolecular interactions, and packing arrangements. Such data is crucial for understanding structure-activity relationships (SAR), polymorphism, and the design of new chemical entities.

Should crystallographic studies be undertaken for this compound and its analogs, a detailed comparative analysis would become possible. The key parameters for comparison would include:

  • Unit Cell Parameters: Dimensions (a, b, c) and angles (α, β, γ) of the crystal lattice.

  • Space Group: The symmetry of the crystal structure.

  • Key Torsional Angles: Describing the orientation of the phenyl ring relative to the cyclobutane ring and the carboxylic acid group.

  • Hydrogen Bonding Motifs: The nature and geometry of intermolecular hydrogen bonds, which are critical in determining the crystal packing.

  • Other Intermolecular Interactions: Such as π-π stacking or halogen bonding, which can influence the physical properties of the solid.

Experimental Protocols: A Generalized Workflow

While specific experimental details for the crystallization and X-ray diffraction of this compound are not available, a general protocol for small molecule crystallography would typically involve the following steps:

  • Synthesis and Purification: The compound of interest is synthesized and purified to a high degree, typically >95%, to facilitate the growth of single crystals.

  • Crystallization: A variety of techniques are employed to grow single crystals suitable for X-ray diffraction. Common methods include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. A range of solvents and solvent mixtures would be screened to find optimal crystallization conditions.

  • X-ray Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and displacement parameters.

Visualizing the Path to Structural Elucidation

The logical workflow for determining and analyzing the crystal structure of a molecule like this compound can be visualized as a clear, sequential process.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystallization Crystallization Screening Purification->Crystallization SingleCrystal Single Crystal Selection Crystallization->SingleCrystal DataCollection Data Collection SingleCrystal->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement DataAnalysis Comparative Structural Analysis Refinement->DataAnalysis

Figure 1. A generalized workflow for the X-ray crystallographic analysis of a small molecule.

References

A Comparative Guide to PROTAC Linkers: Evaluating 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid Analogs and Other Linker Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical component of a PROTAC's architecture is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the degrader molecule.

This guide provides a comparative analysis of different PROTAC linker classes, with a special focus on rigid cyclic linkers analogous to 1-(4-Fluorophenyl)cyclobutanecarboxylic acid, and contrasts their performance with commonly used flexible linkers. While direct experimental data for PROTACs incorporating this compound is not yet prevalent in published literature, this guide leverages data from structurally related rigid linkers to provide valuable insights for researchers.

The Role of the Linker in PROTAC-Mediated Degradation

The linker in a PROTAC is not merely a passive spacer but an active contributor to the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2] The linker's length, rigidity, and chemical composition dictate the relative orientation and proximity of the target protein and the E3 ligase within this complex. An optimal linker facilitates favorable protein-protein interactions, leading to efficient ubiquitination and subsequent degradation of the target protein.[3][4]

Linkers are broadly categorized into two main classes: flexible and rigid.

  • Flexible Linkers: Predominantly composed of polyethylene glycol (PEG) or alkyl chains, these linkers offer a high degree of conformational freedom.[3][5] This flexibility can be advantageous for allowing the PROTAC to adopt a conformation suitable for ternary complex formation.[5] However, high flexibility can also lead to an entropic penalty upon binding and may result in unproductive binding modes.[2]

  • Rigid Linkers: These linkers incorporate cyclic structures (e.g., cyclobutane, piperidine, piperazine), aromatic rings, or alkynes to introduce conformational constraints.[3][5] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and improved metabolic stability.[5][] However, the synthesis of PROTACs with rigid linkers can be more complex, and a lack of flexibility might hinder the formation of a productive ternary complex if the constrained conformation is not optimal.[5]

Comparative Performance of PROTAC Linkers

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from published studies, offering a comparative view of how different linker architectures can impact these key performance indicators.

Table 1: Comparison of Flexible vs. Rigid Linkers in BRD4 Degrading PROTACs

Linker TypePROTAC ExampleTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell LineReference
Flexible (PEG) MZ1BRD4VHL~25>90HeLa[3]
Flexible (Alkyl) dBET1BRD4CRBN~4>95MV4-11[3]
Rigid (Piperidine/Piperazine) ARV-771BRD4VHL<1>9022Rv1[7]
Rigid (Piperazine) Compound XBRD4VHL1.8~95VCaP[7]

Table 2: Performance of PROTACs with Other Rigid Linker Scaffolds

Linker TypePROTAC ExampleTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell LineReference
Rigid (Spirocyclic) PROTAC-3H-PGDSCRBN~10>90HEK293[1]
Rigid (Alkyne) Compound 49BETCRBNpM rangeNot reportedLeukemia cell lines[3]

Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to differences in experimental conditions.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the rational design and optimization of PROTACs. The following are detailed methodologies for key experiments cited in the comparative analysis.

Protocol 1: Western Blot Analysis for Protein Degradation

This is the most common method for quantifying the degradation of a target protein.[8][9][10]

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
  • Prepare a dilution series of the PROTAC in cell culture medium. A typical concentration range is 0.1 nM to 10 µM.
  • Treat the cells with the PROTAC dilutions for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.
  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the loading control.
  • Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[11]

Protocol 2: Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation of the ternary complex.[12][13][14][15][16]

Surface Plasmon Resonance (SPR):

  • Immobilize the E3 ligase or the target protein onto the surface of an SPR sensor chip.
  • To measure binary interactions, inject a series of concentrations of the PROTAC over the immobilized protein.
  • To measure ternary complex formation, inject a constant concentration of the PROTAC mixed with increasing concentrations of the soluble protein partner over the immobilized protein. An increase in the binding response compared to the binary interactions indicates ternary complex formation.

Isothermal Titration Calorimetry (ITC):

  • ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.
  • In a typical experiment, the PROTAC is titrated into a solution containing the target protein, and the heat change is measured.
  • To assess ternary complex formation, the target protein and E3 ligase are mixed, and the PROTAC is titrated into the solution.

NanoBRET™ Ternary Complex Assay:

  • This is a live-cell assay that uses Bioluminescence Resonance Energy Transfer (BRET) to detect protein-protein interactions.[13]
  • The target protein is tagged with NanoLuc® luciferase (the donor), and the E3 ligase is tagged with HaloTag® labeled with a fluorescent ligand (the acceptor).
  • Upon addition of a PROTAC, the formation of the ternary complex brings the donor and acceptor into close proximity, resulting in an increase in the BRET signal.

Visualizing PROTAC Mechanisms and Design Logic

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Linker_Comparison_Logic cluster_design PROTAC Linker Design Considerations cluster_properties Impact on PROTAC Properties cluster_performance Performance Metrics Linker_Type Linker Type Flexible Flexible (e.g., PEG, Alkyl) Linker_Type->Flexible Rigid Rigid (e.g., Cycloalkane, Aromatic) Linker_Type->Rigid Conformational_Freedom Conformational Freedom Flexible->Conformational_Freedom High Physicochemical_Properties Physicochemical Properties (Solubility, Permeability) Flexible->Physicochemical_Properties Can be modulated Metabolic_Stability Metabolic Stability Flexible->Metabolic_Stability Potentially Lower Rigid->Conformational_Freedom Low Ternary_Complex_Stability Ternary Complex Stability Rigid->Ternary_Complex_Stability Potentially Increased Rigid->Physicochemical_Properties Can be improved Rigid->Metabolic_Stability Potentially Higher Conformational_Freedom->Ternary_Complex_Stability Degradation_Potency Degradation Potency (DC50) Ternary_Complex_Stability->Degradation_Potency Degradation_Efficacy Degradation Efficacy (Dmax) Ternary_Complex_Stability->Degradation_Efficacy Physicochemical_Properties->Degradation_Potency Physicochemical_Properties->Degradation_Efficacy

Caption: Logical relationships in PROTAC linker design.

Conclusion

The choice of linker is a critical determinant of a PROTAC's success. While flexible linkers like PEG and alkyl chains have been widely used due to their synthetic tractability, there is a growing interest in rigid linkers, including those with cyclic scaffolds similar to this compound, to enhance potency, selectivity, and drug-like properties. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a diverse range of linker architectures. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of novel PROTACs, ultimately accelerating the development of this promising therapeutic modality.

References

Elucidating the Structure-Activity Relationship of 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable scarcity of systematic structure-activity relationship (SAR) studies specifically focused on 1-(4-Fluorophenyl)cyclobutanecarboxylic acid and its direct analogs. While the cyclobutane moiety is increasingly recognized as a valuable scaffold in medicinal chemistry for its ability to introduce three-dimensional character and metabolic stability to drug candidates, and the 4-fluorophenyl group is a common substituent in bioactive compounds, a dedicated exploration of their combined contribution in a systematic series of analogs appears to be an under-investigated area.

This guide, therefore, aims to provide a comparative framework based on related structures and general principles of medicinal chemistry, which can inform future research and drug discovery efforts centered on this promising chemical scaffold. Due to the lack of specific quantitative data for a homologous series of this compound analogs, this document will draw parallels from studies on similar 1-phenylcycloalkanecarboxylic acids and other cyclobutane-containing therapeutic agents.

Hypothetical Structure-Activity Relationship Landscape

Based on established medicinal chemistry principles, a hypothetical SAR exploration for this compound analogs could be envisioned. The core structure presents several key points for modification to probe their influence on biological activity.

Diagram 1: Potential Modification Sites for SAR Studies

Caption: Key modification points on the this compound scaffold for SAR exploration.

Table 1: Hypothetical SAR Comparison of this compound Analogs

Analog IDR1 (Phenyl Ring Substitution)R2 (Cyclobutane Ring Substitution)R3 (Carboxylic Acid Bioisostere)Predicted Biological Activity (Hypothetical Target)Rationale
Parent 4-FluoroUnsubstitutedCarboxylic AcidBaselineStarting point for comparison.
A1 2-Fluoro, 3-Fluoro, etc.UnsubstitutedCarboxylic AcidPotentially altered potency/selectivityInvestigates the impact of fluorine position on target interaction.
A2 4-Chloro, 4-BromoUnsubstitutedCarboxylic AcidMay increase potency due to altered electronics and size.Halogen substitution can influence binding affinity.
A3 4-TrifluoromethylUnsubstitutedCarboxylic AcidPotentially increased potency and metabolic stability.A common substituent for enhancing pharmacokinetic properties.
A4 4-Fluoro3-MethylCarboxylic AcidMay alter binding conformation and potency.Introduction of steric bulk can probe the binding pocket.
A5 4-Fluoro3,3-DimethylCarboxylic AcidCould enhance metabolic stability and lipophilicity.Gem-dimethyl groups can block metabolic sites.
A6 4-FluoroUnsubstitutedTetrazoleMay improve oral bioavailability and metabolic stability.Tetrazole is a well-known bioisostere for carboxylic acids.
A7 4-FluoroUnsubstitutedHydroxamic AcidCould chelate with metal ions in enzyme active sites.A common zinc-binding group in metalloenzyme inhibitors.

Note: The predicted activities and rationales are hypothetical and would require experimental validation.

Insights from Related Compound Classes

While direct SAR data is wanting, studies on analogous compounds offer valuable insights. For instance, research on 1-phenylcyclopentanecarboxylic acid derivatives has demonstrated that modifications to the phenyl ring and the ester functionality can significantly impact affinity and selectivity for sigma 1 receptors. This suggests that the aromatic and acidic moieties of this compound are likely critical for target recognition and binding.

Furthermore, the broader field of cyclobutane-containing drugs highlights the ring's role in conferring conformational rigidity. This property can lock the molecule into a bioactive conformation, leading to enhanced potency and selectivity compared to more flexible acyclic or larger cyclic analogs.

Experimental Protocols for Future SAR Studies

To rigorously establish the SAR of this compound analogs, a systematic experimental approach is necessary. The following outlines a general workflow that could be employed.

Diagram 2: Experimental Workflow for SAR Evaluation

SAR_workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 ADME & In Vivo Studies A Library Design B Chemical Synthesis A->B C Purification & Characterization B->C D Primary Target-Based Assay (e.g., Enzyme Inhibition, Receptor Binding) C->D E Secondary/Off-Target Assays D->E F Cell-Based Functional Assays D->F G Metabolic Stability (Microsomes, Hepatocytes) F->G H Pharmacokinetic Profiling G->H I In Vivo Efficacy Models H->I

Caption: A generalized workflow for the design, synthesis, and evaluation of novel analogs.

Detailed Methodologies

1. Chemical Synthesis:

  • General Procedure: The synthesis of this compound analogs would likely commence from a suitable cyclobutanone precursor. A key step would involve the addition of a 4-fluorophenyl organometallic reagent (e.g., Grignard or organolithium) to the cyclobutanone, followed by a sequence to introduce the carboxylic acid moiety, such as through a nitrile intermediate followed by hydrolysis.

  • Purification: Purification of the final compounds would be achieved using standard techniques such as flash column chromatography and recrystallization.

  • Characterization: The structure and purity of each analog would be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

2. In Vitro Biological Evaluation:

  • Primary Assay (Example: Enzyme Inhibition):

    • Objective: To determine the inhibitory potency (e.g., IC₅₀) of the analogs against a specific target enzyme.

    • Method: A biochemical assay would be performed using the purified enzyme. The assay would measure the enzyme's activity in the presence of varying concentrations of the test compounds. The method of detection could be spectrophotometric, fluorometric, or radiometric, depending on the enzyme and substrate.

    • Data Analysis: IC₅₀ values would be calculated by fitting the dose-response data to a suitable sigmoidal model.

  • Cell-Based Assay:

    • Objective: To assess the activity of the compounds in a more physiologically relevant context.

    • Method: A cell line expressing the target of interest would be treated with the compounds. The cellular response, such as changes in a signaling pathway, gene expression, or cell viability, would be measured.

    • Data Analysis: EC₅₀ or GI₅₀ values would be determined from the concentration-response curves.

3. In Silico Modeling:

  • Objective: To rationalize the observed SAR and guide the design of new analogs.

  • Method: Molecular docking studies could be performed to predict the binding mode of the analogs within the active site of the target protein. Quantitative Structure-Activity Relationship (QSAR) models could also be developed to correlate the physicochemical properties of the analogs with their biological activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. However, a significant gap exists in the literature regarding a systematic exploration of its structure-activity relationship. The hypothetical SAR presented here, based on established medicinal chemistry principles, provides a roadmap for future investigations.

To unlock the full potential of this scaffold, future research should focus on the synthesis and biological evaluation of a diverse library of analogs, targeting specific enzymes or receptors. Detailed experimental protocols, similar to those outlined, will be crucial for generating high-quality, reproducible data. The integration of in silico modeling will further accelerate the design-synthesis-test-analyze cycle, ultimately leading to the identification of potent and selective lead compounds for further preclinical and clinical development. The findings from such studies would be of great interest to researchers and drug development professionals working in various therapeutic areas.

A Comparative Guide to the Biological Evaluation of PROTACs Featuring a 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) that incorporate a rigid 1-(4-fluorophenyl)cyclobutanecarboxylic acid linker against alternatives with flexible polyethylene glycol (PEG) and alkyl-based linkers. The evaluation is supported by a synthesis of experimental data from publicly available research, detailed methodologies for key biological assays, and visualizations of critical pathways and workflows.

Introduction to PROTAC Linker Technology

PROTACs are heterobifunctional molecules designed to commandeer the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. A PROTAC molecule consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. The composition, length, and flexibility of the linker dictate the spatial orientation of the POI and E3 ligase, which is essential for efficient ubiquitination and subsequent degradation by the proteasome.

The this compound moiety introduces a degree of rigidity and a specific three-dimensional architecture to the linker. This guide will compare the expected performance characteristics of such a linker with more conventional flexible linkers.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation) values. The following tables summarize representative data from various studies, comparing the performance of PROTACs with different linker types against several key protein targets. While direct data for the this compound linker is not available, data for other rigid and cyclic linkers are used for a comparative inference.

Table 1: Comparison of Degradation Efficiency for BRD4-Targeting PROTACs

Linker TypeE3 LigaseDC50 (nM)Dmax (%)Reference Insight
Rigid (Piperidine/Piperazine) VHL/CRBN< 1 - 50> 90Rigid linkers can pre-organize the PROTAC into a bioactive conformation, leading to high potency.[1][2][3][4][5][6]
Flexible (PEG) VHL/CRBN1 - 100> 80PEG linkers offer good solubility and flexibility, often resulting in potent degraders.[3][4][5]
Flexible (Alkyl) VHL/CRBN10 - 50070 - 90Alkyl linkers are synthetically accessible but may have lower potency compared to more optimized linkers.[3][4][5]

Table 2: Comparison of Degradation Efficiency for Androgen Receptor (AR)-Targeting PROTACs

Linker TypeE3 LigaseDC50 (nM)Dmax (%)Reference Insight
Rigid (Piperidine/Piperazine) CRBN< 1> 95Rigid linkers have been shown to significantly improve solubility and potency in AR degraders.[3]
Flexible (PEG) CRBN1 - 10> 90Flexible PEG linkers can also yield potent AR degraders.[3]
Rigid (Disubstituted Phenyl) CRBNNo Activity< 10This illustrates that not all rigid linkers are effective and the specific geometry is crucial.[3]

Table 3: Comparison of Degradation Efficiency for BCR-ABL-Targeting PROTACs

Linker TypeE3 LigaseDC50 (nM)Dmax (%)Reference Insight
Rigid (Piperazine) CRBN10 - 50> 90Rigid heterocyclic linkers have been successfully employed in developing potent BCR-ABL degraders.[1][2]
Flexible (PEG) CRBN20 - 200> 80The length of the PEG linker is a critical parameter for optimizing BCR-ABL degradation.[2]
Flexible (Alkyl) VHLInactive< 10In some cases, alkyl linkers have failed to induce degradation of BCR-ABL, highlighting the importance of linker composition.[2]

Based on the comparative data, PROTACs with rigid linkers, such as those containing a this compound moiety, are anticipated to exhibit high potency (low DC50 and high Dmax). The constrained conformation can reduce the entropic penalty of forming the ternary complex, leading to enhanced stability and more efficient degradation. However, the rigid structure must be optimal for the specific POI and E3 ligase pair, as an incorrect geometry can abrogate activity.

Visualizing PROTAC Biology and Experimental Workflows

To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow, and a relevant signaling pathway.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action.

Experimental_Workflow cluster_design Design & Synthesis cluster_eval Biological Evaluation cluster_analysis Analysis & Optimization Design PROTAC Design (Linker Variation) Synthesis Chemical Synthesis Design->Synthesis Biophysical Biophysical Assays (SPR, ITC) Synthesis->Biophysical Cellular Cellular Assays (Western Blot, Viability) Biophysical->Cellular Data_Analysis Data Analysis (SAR) Determine DC50 & Dmax Cellular->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization Optimization->Design Iterate

Experimental Workflow for PROTAC Evaluation.

Signaling_Pathway cluster_pathway Example: BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Oncogenic Kinase) STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates Degradation Degradation BCR_ABL->Degradation pSTAT5 p-STAT5 STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Activates PROTAC BCR-ABL PROTAC PROTAC->BCR_ABL Induces

BCR-ABL Signaling and PROTAC Intervention.

Detailed Experimental Protocols

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

Objective: To quantify the degradation of a target protein induced by a PROTAC and determine the DC50 and Dmax values.

Materials:

  • Cultured cells expressing the protein of interest.

  • PROTAC stock solution (e.g., 10 mM in DMSO).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a four-parameter variable slope model to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

A. Co-Immunoprecipitation (Co-IP)

Objective: To qualitatively assess the formation of the ternary complex in a cellular context.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein or the E3 ligase overnight at 4°C.

  • Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing and Elution: Wash the beads to remove non-specific binders and elute the captured proteins.

  • Western Blot Analysis: Analyze the eluates by Western blotting, probing for the presence of all three components of the ternary complex (target protein, E3 ligase, and a tag on the PROTAC if applicable).

B. Surface Plasmon Resonance (SPR)

Objective: To quantitatively measure the kinetics and affinity of binary and ternary complex formation.

Protocol:

  • Immobilization: Immobilize the E3 ligase or the target protein on an SPR sensor chip.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity.

  • Ternary Complex Analysis: Inject a mixture of a constant concentration of the PROTAC and varying concentrations of the soluble protein partner over the immobilized protein. The enhancement in binding response indicates ternary complex formation.

  • Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α) to assess the stability of the ternary complex.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the cytotoxic effect of the PROTAC on cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT reagent and incubate. Solubilize the formazan crystals and measure the absorbance.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent and measure the luminescence.

  • Data Analysis: Normalize the results to the vehicle control and plot cell viability versus the log of the PROTAC concentration to determine the IC50 value.

References

Purity Assessment of Synthesized 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid Derivatives by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of therapeutic products. For novel compounds such as 1-(4-Fluorophenyl)cyclobutanecarboxylic acid and its derivatives, which are valuable building blocks in medicinal chemistry, robust analytical methods for purity assessment are paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized this compound, supported by experimental protocols and data.

Synthesis and Potential Impurities

A common synthetic route to this compound (IV) involves the alkylation of 4-fluorophenylacetonitrile (I) with 1,3-dibromopropane (II) to form 1-(4-fluorophenyl)cyclobutanecarbonitrile (III), followed by hydrolysis to the final carboxylic acid. This process can introduce several potential impurities that require careful monitoring.

Synthesis of this compound cluster_impurities Potential Impurities 4-fluorophenylacetonitrile (I) 4-fluorophenylacetonitrile (I) Alkylation Alkylation 4-fluorophenylacetonitrile (I)->Alkylation 1,3-dibromopropane (II) 1,3-dibromopropane (II) 1,3-dibromopropane (II)->Alkylation 1-(4-fluorophenyl)cyclobutanecarbonitrile (III) 1-(4-fluorophenyl)cyclobutanecarbonitrile (III) Alkylation->1-(4-fluorophenyl)cyclobutanecarbonitrile (III) Unreacted (I) Unreacted (I) Alkylation->Unreacted (I) Unreacted (II) Unreacted (II) Alkylation->Unreacted (II) Dialkylated by-product Dialkylated by-product Alkylation->Dialkylated by-product Hydrolysis Hydrolysis 1-(4-fluorophenyl)cyclobutanecarbonitrile (III)->Hydrolysis This compound (IV) This compound (IV) Hydrolysis->this compound (IV) Amide intermediate Amide intermediate Hydrolysis->Amide intermediate

Caption: Synthetic pathway of this compound and potential impurities.

Table 1: Potential Process-Related Impurities

Impurity NameStructureOrigin
Impurity A: 4-fluorophenylacetonitrile4-F-Ph-CH₂-CNUnreacted starting material
Impurity B: 1,3-dibromopropaneBr-(CH₂)₃-BrUnreacted starting material
Impurity C: 1,5-bis(4-fluorophenyl)-1,5-dicyanopentane(4-F-Ph-CH(CN))₂-(CH₂)₃Dialkylation of starting material
Impurity D: 1-(4-fluorophenyl)cyclobutane-1-carboxamide4-F-Ph-C₄H₆-CONH₂Incomplete hydrolysis of the nitrile intermediate

Comparative Analysis of Purity Assessment Techniques

The purity of the final product and the levels of these impurities can be assessed by various analytical techniques. Below is a comparison of HPLC with other common methods.

Analytical Method Comparison Workflow Synthesized Product Synthesized Product Sample Preparation Sample Preparation Synthesized Product->Sample Preparation HPLC HPLC Sample Preparation->HPLC SFC SFC Sample Preparation->SFC CE CE Sample Preparation->CE qNMR qNMR Sample Preparation->qNMR Data Analysis & Comparison Data Analysis & Comparison HPLC->Data Analysis & Comparison SFC->Data Analysis & Comparison CE->Data Analysis & Comparison qNMR->Data Analysis & Comparison Purity Report Purity Report Data Analysis & Comparison->Purity Report

Caption: General workflow for the comparison of different analytical methods for purity assessment.

Table 2: Comparison of Analytical Techniques for Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)Quantitative NMR (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a supercritical fluid mobile phase and a solid stationary phase.Separation based on charge-to-size ratio in an electric field.Signal intensity is directly proportional to the number of nuclei.
Selectivity High, tunable with mobile phase and stationary phase.High, especially for chiral separations.High, based on electrophoretic mobility.High, based on unique chemical shifts of nuclei.
Sensitivity Good to excellent (ng-pg range with UV or MS detection).Good, comparable to HPLC.Excellent (pg-fg range).Moderate (µg-mg range).
Speed Moderate (typical run times 10-60 min).Fast (typical run times <10 min).Very fast (typical run times <15 min).Moderate (acquisition time can be long for low concentration samples).
"Green" Aspect High consumption of organic solvents.Low consumption of organic solvents (uses CO₂).Very low solvent consumption.Low solvent consumption.
Quantitation Requires reference standards for each impurity.Requires reference standards for each impurity.Requires reference standards for each impurity.Can provide absolute purity without a specific reference standard for the analyte.
Pros Versatile, robust, widely available, well-established.Fast, high efficiency, environmentally friendly.High efficiency, low sample and reagent consumption.Direct and accurate quantitation, provides structural information.
Cons High solvent consumption and waste generation.Higher initial instrument cost.Sensitive to matrix effects, lower sample loading capacity.Lower sensitivity, requires specialized equipment and expertise.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is proposed for the purity assessment.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Table 3: Hypothetical HPLC Performance Data

CompoundRetention Time (min)Resolution (Rs)LOD (µg/mL)LOQ (µg/mL)
Impurity B 3.5-0.080.25
Impurity A 8.218.50.050.15
Main Compound (IV) 15.625.10.020.06
Impurity D 17.85.80.060.18
Impurity C 24.315.20.100.30
Supercritical Fluid Chromatography (SFC)
  • Instrumentation: SFC system with a UV or MS detector.

  • Column: Chiral or achiral packed column suitable for SFC.

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: 5% to 40% B over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

Capillary Electrophoresis (CE)
  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte: 25 mM sodium borate buffer, pH 9.2.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Detection: UV at 214 nm.

Quantitative NMR (qNMR)
  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: DMSO-d₆.

  • Internal Standard: A certified reference standard with known purity and a signal that does not overlap with the analyte or impurities (e.g., maleic acid).

  • Experiment: ¹H NMR with appropriate relaxation delay (D1) to ensure full relaxation of all signals (typically 5 x T₁ of the slowest relaxing proton).

  • Data Processing: Integration of a well-resolved signal of the analyte and the internal standard. Purity is calculated based on the integral ratio, number of protons, and the known purity of the internal standard.

Conclusion

The choice of the analytical method for purity assessment of this compound and its derivatives depends on the specific requirements of the analysis. HPLC remains a versatile and robust method for routine quality control, providing excellent separation of the main compound from its potential process-related impurities. SFC offers a faster and more environmentally friendly alternative, particularly advantageous for high-throughput screening and chiral separations. CE provides high efficiency and sensitivity for charged molecules with minimal solvent consumption. qNMR stands out for its ability to provide direct and highly accurate purity determination without the need for specific impurity reference standards, making it an invaluable tool for the characterization of new chemical entities and for orthogonal verification of purity. For comprehensive and reliable purity assessment, a combination of these techniques, particularly an orthogonal method like qNMR to complement a primary chromatographic method like HPLC, is highly recommended in a drug development setting.

In Vitro Efficacy of Novel Fatty Acid Amide Hydrolase (FAAH) Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro performance of novel compounds derived from 1-(4-Fluorophenyl)cyclobutanecarboxylic acid against established Fatty Acid Amide Hydrolase (FAAH) inhibitors. The data presented herein is intended to serve as a benchmark for researchers engaged in the discovery and development of new therapeutic agents targeting the endocannabinoid system.

Comparative Analysis of FAAH Inhibitors

The following table summarizes the in vitro potency of several key FAAH inhibitors. While specific data for this compound derivatives are not publicly available, the data for well-characterized inhibitors such as URB597 and the dual FAAH/MAGL inhibitor JZL195 are presented for comparative purposes.[1][2][3][4] Researchers can use this data to contextualize the performance of their novel compounds.

CompoundTarget(s)IC50 (nM)Assay SystemReference
URB597 (KDS-4103) FAAH3 - 5Human liver microsomes, Rat brain membranes[4]
JZL195 FAAH, MAGL2 (FAAH), 4 (MAGL)Recombinant enzymes[1][2]
PF-3845 FAAH0.23 (Ki, µM)Recombinant human FAAH[5]
Hypothetical Compound AFAAHData not availableTo be determined
Hypothetical Compound BFAAHData not availableTo be determined

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are standard protocols for assessing FAAH inhibition.

Fluorometric FAAH Activity Assay

This assay is a common method for screening FAAH inhibitors.[3]

Materials:

  • FAAH enzyme (human or rat)

  • Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • Fluorogenic substrate (e.g., AMC-arachidonoyl amide)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control inhibitor (e.g., URB597)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Add a small volume of the diluted compounds or vehicle control (e.g., DMSO) to the wells of the microplate.

  • Add the diluted FAAH enzyme solution to each well, except for the no-enzyme control wells.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Measure the fluorescence intensity kinetically or as an endpoint reading at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

  • Subtract the background fluorescence from the no-enzyme control wells.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the endocannabinoid signaling pathway and a typical workflow for in vitro screening of FAAH inhibitors.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Ca_influx Ca2+ Influx PLC PLC Ca_influx->PLC DAGL DAGL PLC->DAGL Two_AG 2-AG DAGL->Two_AG Arachidonic_Acid Arachidonic Acid Precursors Arachidonic_Acid->DAGL CB1R CB1 Receptor Two_AG->CB1R NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide FAAH FAAH Anandamide->FAAH Hydrolysis Anandamide->CB1R Arachidonic_Acid_Post Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid_Post Inhibition Inhibition of Neurotransmitter Release CB1R->Inhibition

Endocannabinoid signaling pathway highlighting the role of FAAH.

Experimental_Workflow Compound_Prep Compound Preparation (Serial Dilutions) Assay_Plate Assay Plate Preparation (Add Compounds, Enzyme) Compound_Prep->Assay_Plate Pre_incubation Pre-incubation (37°C) Assay_Plate->Pre_incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Initiation Incubation Incubation (37°C) Reaction_Initiation->Incubation Measurement Fluorescence Measurement Incubation->Measurement Data_Analysis Data Analysis (IC50 Determination) Measurement->Data_Analysis

General workflow for an in vitro FAAH inhibitor screening assay.

References

Phenylcyclobutane-Inspired Linkers Emerge as a Promising Strategy for Enhancing Antibody-Drug Conjugate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of a novel cyclobutane-containing linker with the traditional valine-citrulline (Val-Cit) linker reveals significant improvements in protease specificity, offering a potential avenue for developing safer and more effective antibody-drug conjugates (ADCs). The incorporation of a rigid cyclobutane-1,1-dicarboxamide (cBu) structure into a peptidomimetic linker has been shown to enhance its selectivity for cathepsin B, a lysosomal protease often overexpressed in tumor cells. This increased specificity can potentially minimize off-target toxicity by preventing premature drug release in healthy tissues.

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, which connects the antibody and the payload, plays a critical role in the overall performance of the ADC, dictating its stability in circulation and the efficiency of payload release at the target site. While the Val-Cit dipeptide linker is widely used in approved and clinical-stage ADCs, it can be susceptible to cleavage by various cathepsins, which may lead to off-target toxicities.[]

To address this limitation, researchers have explored the use of more constrained structures to modulate protease specificity. The rigid conformation of a cyclobutane ring, when incorporated into a linker, can lead to more specific interactions with the active site of the target enzyme.[2] This guide provides a detailed comparison of the novel cBu-Cit linker with the conventional Val-Cit linker, supported by experimental data, detailed protocols, and visualizations to aid researchers in the design of next-generation ADCs.

Quantitative Comparison of Linker Performance

The following table summarizes the key performance differences between the cyclobutane-containing (cBu-Cit) linker and the traditional Val-Cit linker based on preclinical studies.

FeaturecBu-Cit LinkerVal-Cit LinkerRationale for Difference
Protease Specificity Predominantly cleaved by Cathepsin BCleaved by multiple cathepsins (B, K, L, etc.)[]The rigid cyclobutane structure imposes conformational constraints, leading to a more specific fit in the active site of Cathepsin B.[2]
Inhibition of Drug Release by Cathepsin B Inhibitor > 75% inhibition[2]< 15% inhibition[2]Demonstrates the high dependence of the cBu-Cit linker on Cathepsin B for cleavage.[2]
Inhibition of Drug Release by Cathepsin K Inhibitor No significant effect[2]-Highlights the selectivity of the cBu-Cit linker for Cathepsin B over other cathepsins.[2]
In Vivo Efficacy (Tumor Growth Inhibition at 3 mg/kg) Greater tumor suppression[2]Efficacious, but to a lesser extent than cBu-Cit[2]The enhanced specificity of the cBu-Cit linker may lead to more efficient payload release within the tumor microenvironment and reduced systemic clearance of the active payload.[2]
In Vitro Antiproliferation Equally potent to Val-Cit linker-containing ADCs[2]Potent[2]Both linkers effectively release the cytotoxic payload intracellularly, leading to similar in vitro potency.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Protocol 1: In Vitro Protease Cleavage Assay

Objective: To determine the rate and specificity of linker cleavage by Cathepsin B.

Materials:

  • ADC constructs with cBu-Cit and Val-Cit linkers

  • Recombinant human Cathepsin B

  • Cathepsin B inhibitor (e.g., CA-074)

  • Cathepsin K inhibitor (e.g., odanacatib)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

  • LC-MS/MS system

Methodology:

  • Incubate the ADC (final concentration 1 µM) with recombinant human Cathepsin B (final concentration 100 nM) in the assay buffer at 37°C.

  • For inhibitor studies, pre-incubate Cathepsin B with the specific inhibitor (e.g., 10 µM) for 15 minutes at 37°C before adding the ADC.

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the released payload.

  • Calculate the rate of payload release and the percentage of inhibition in the presence of inhibitors.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

Objective: To compare the anti-tumor activity of ADCs containing the cBu-Cit and Val-Cit linkers.

Materials:

  • Female immunodeficient mice (e.g., BALB/c nude)

  • Human tumor cell line that expresses the target antigen

  • ADC constructs with cBu-Cit and Val-Cit linkers

  • Vehicle control (e.g., saline or PBS)

  • Calipers for tumor measurement

Methodology:

  • Implant tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, cBu-Cit ADC, Val-Cit ADC).

  • Administer the ADCs intravenously at a specified dose (e.g., 3 mg/kg) and schedule.

  • Measure tumor volume with calipers two to three times per week.

  • Monitor animal body weight and general health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Plot the mean tumor volume over time for each group to compare the efficacy of the different ADCs.

Visualizations

The following diagrams illustrate the key structural differences and experimental workflows.

Caption: Chemical structures of the cBu-Cit-PAB and Val-Cit-PAB linkers.

Workflow for ADC Efficacy Evaluation cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Synth Linker Synthesis (cBu-Cit or Val-Cit) Payload_Conj Payload Conjugation to Linker Linker_Synth->Payload_Conj Ab_Conj Antibody Conjugation Payload_Conj->Ab_Conj Purification Purification & QC (DAR, Aggregation) Ab_Conj->Purification Stability Plasma Stability Assay Purification->Stability Cleavage Protease Cleavage Assay Purification->Cleavage Cytotoxicity Cytotoxicity Assay Purification->Cytotoxicity Xenograft Xenograft Model Establishment Cytotoxicity->Xenograft Treatment ADC Administration Xenograft->Treatment Efficacy Tumor Growth Inhibition Treatment->Efficacy Toxicity Toxicity Assessment Treatment->Toxicity

Caption: Experimental workflow for evaluating ADC efficacy.

Enzymatic Cleavage by Cathepsin B ADC Antibody-Linker-Payload Lysosome Lysosome (High Cathepsin B) ADC->Lysosome Internalization Cleavage Cathepsin B Cleavage Lysosome->Cleavage Released_Payload Released Payload + Linker Fragment Cleavage->Released_Payload Specific Cleavage (Enhanced with cBu-Cit) Cell_Death Cell Death Released_Payload->Cell_Death

Caption: Mechanism of Cathepsin B-mediated payload release.

References

Confirming the final structure of PROTACs containing 1-(4-Fluorophenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the proteolysis-targeting chimera (PROTAC) BI-3663, which incorporates a 1-(4-fluorophenyl)cyclobutanecarboxylic acid derivative, confirms its final structure and mechanism of action in targeting the Focal Adhesion Kinase (FAK). This guide provides a comprehensive comparison with alternative FAK-targeting PROTACs, supported by experimental data and detailed protocols for researchers in drug discovery and development.

BI-3663 is a potent and selective PROTAC designed for the targeted degradation of Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK). This heterobifunctional molecule consists of three key components: the warhead BI-4464, a derivative of this compound that binds to FAK; a linker moiety; and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By inducing the proximity of FAK to the E3 ligase, BI-3663 triggers the ubiquitination and subsequent proteasomal degradation of the FAK protein.

Final Confirmed Structure of BI-3663

The final chemical structure of BI-3663 reveals the precise connectivity of its constituent parts. The warhead, BI-4464, is connected via a specific linker to the E3 ligase ligand, pomalidomide.

BI-3663 Chemical Structure: (Image of the chemical structure of BI-3663 would be inserted here if image generation were possible. The structure consists of the BI-4464 moiety, a linker, and the pomalidomide moiety.)

Comparative Analysis of FAK-Targeting PROTACs

BI-3663 has been evaluated alongside other FAK-targeting PROTACs, such as BI-0319, which utilizes a von Hippel-Lindau (VHL) E3 ligase ligand, and FC-11, another CRBN-recruiting PROTAC. The following table summarizes key quantitative data for these compounds.

PROTAC ID Warhead E3 Ligase Ligand Target Protein DC50 (nM) *Dmax (%) IC50 (nM) **Cell Line Reference
BI-3663 BI-4464Pomalidomide (CRBN)PTK2/FAK30>8018HCC cell lines[1][2][3][4][5][6]
BI-0319 BI-4464VHL ligandPTK2/FAK----[6]
FC-11 PF562271 or VS6063Pomalidomide (CRBN)PTK2/FAKPicomolar range--Various[7]

*DC50: Concentration required for 50% degradation of the target protein. **IC50: Concentration required for 50% inhibition of the target protein's activity.

Mechanism of Action and Signaling Pathway

BI-3663 functions by hijacking the ubiquitin-proteasome system. The PROTAC simultaneously binds to FAK and the CRBN E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to FAK, marking it for degradation by the 26S proteasome. The degradation of FAK disrupts downstream signaling pathways involved in cell adhesion, migration, and survival.

FAK_Signaling_Pathway cluster_PROTAC_Action PROTAC-Mediated Degradation cluster_Downstream_Signaling Downstream Signaling PROTAC BI-3663 FAK PTK2/FAK PROTAC->FAK Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits Ternary_Complex Ternary_Complex FAK_Active Active FAK Proteasome 26S Proteasome Degraded_FAK Degraded_FAK Proteasome->Degraded_FAK Degraded FAK Peptides Ub Ubiquitin FAK_Ub Ubiquitinated FAK Ternary_Complex->FAK_Ub Ubiquitination FAK_Ub->Proteasome Degradation Integrins Integrins Integrins->FAK_Active GF_Receptors Growth Factor Receptors GF_Receptors->FAK_Active PI3K_Akt PI3K/Akt Pathway FAK_Active->PI3K_Akt MAPK_ERK MAPK/ERK Pathway FAK_Active->MAPK_ERK Cell_Migration Cell Migration FAK_Active->Cell_Migration Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation MAPK_ERK->Cell_Proliferation

Caption: Mechanism of BI-3663-mediated FAK degradation and its impact on downstream signaling pathways.

Experimental Protocols

Western Blotting for FAK Degradation

This protocol is used to quantify the reduction in FAK protein levels following treatment with a PROTAC.

Materials:

  • Cell line of interest (e.g., HCC cell lines)

  • BI-3663 or alternative PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against FAK

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against FAK and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize FAK levels to the loading control to determine the percentage of degradation.

Cell Viability Assay

This assay measures the effect of PROTAC-induced protein degradation on cell proliferation and survival.

Materials:

  • Cell line of interest

  • BI-3663 or alternative PROTAC

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the signal (luminescence or absorbance) using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Western_Blot Western Blot Analysis cluster_Viability_Assay Cell Viability Assay A Seed Cells in Plates B Treat with PROTAC (Dose-Response & Time-Course) A->B C Cell Lysis & Protein Quantification B->C G Treat Cells in 96-well Plates B->G D SDS-PAGE & Protein Transfer C->D E Immunoblotting for Target & Loading Control D->E F Quantify Protein Degradation (DC50, Dmax) E->F H Add Viability Reagent G->H I Measure Signal (Luminescence/Absorbance) H->I J Determine Cell Viability (IC50) I->J

Caption: General experimental workflow for the characterization of PROTACs.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-(4-Fluorophenyl)cyclobutanecarboxylic acid (CAS Number: 151157-46-9).[1][2][3][4][5]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on analogous compounds, this substance should be treated as a potential irritant.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or chemical goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area or under a fume hood.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected for disposal by a licensed waste disposal company.[6][8]

  • Waste Segregation:

    • Do not mix this compound with other waste streams, especially incompatible materials like strong oxidizing agents or bases.[6]

    • Solid waste should be collected separately from liquid waste.

  • Container Selection and Labeling:

    • Use a designated, compatible, and leak-proof container for collecting the waste. The container should be clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and its CAS number: "151157-46-9".

    • Indicate the approximate quantity of the waste in the container.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[9]

    • The storage area should be cool, dry, and well-ventilated.

    • Keep the container tightly sealed except when adding more waste.[10]

  • Disposal Request and Pickup:

    • Once the container is full, or if the waste has been stored for a prolonged period, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow your organization's specific procedures for requesting a hazardous waste pickup.

  • Empty Container Disposal:

    • An empty container that held this compound must be managed as hazardous waste unless it has been triple-rinsed.[11]

    • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[11] After proper rinsing, the container can be disposed of as regular trash, with the label defaced.[11]

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain.[7]

  • DO NOT dispose of this chemical in the regular trash.

  • DO NOT allow the material to be released into the environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start Start cluster_assessment Waste Assessment cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal start Generated Waste: This compound assess Is the waste contaminated or pure? start->assess collect_solid Collect in a labeled hazardous solid waste container. assess->collect_solid Solid collect_liquid Collect in a labeled hazardous liquid waste container. assess->collect_liquid Liquid/Solution storage Store in a designated satellite accumulation area. Keep container sealed. collect_solid->storage collect_liquid->storage disposal Arrange for pickup by licensed hazardous waste contractor. storage->disposal

Caption: Decision workflow for the safe disposal of this compound.

Summary of Hazard Information (Based on Analogous Compounds)

Hazard CategoryClassification
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.
Specific Target Organ Toxicity May cause respiratory irritation.

This information is based on the hazard profiles of similar carboxylic acids and halogenated aromatic compounds. Always handle with care and in accordance with good laboratory practices.[12]

References

Personal protective equipment for handling 1-(4-Fluorophenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 1-(4-Fluorophenyl)cyclobutanecarboxylic acid, including personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE, based on safety data sheets of structurally similar compounds.

PPE CategorySpecification
Eye Protection Safety goggles with side-shields are required to protect against splashes and airborne particles.[1]
Hand Protection Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.
Body Protection An impervious lab coat or clothing is necessary to protect the skin from potential exposure.[1]
Respiratory Protection A suitable respirator should be used, especially in poorly ventilated areas or when generating dust or aerosols.[1]

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is critical to prevent accidents and ensure the integrity of experiments.

1. Engineering Controls:

  • Ensure adequate ventilation in the work area. A chemical fume hood is highly recommended.[1]

  • An accessible safety shower and eyewash station must be located in close proximity to the handling area.[1]

2. Handling Practices:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible substances. The container should be tightly closed and stored in a locked-up location.[1]

3. First Aid Measures:

  • If on skin: Wash with plenty of soap and water.

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

  • Waste Characterization: Unused or waste this compound should be considered chemical waste.

  • Disposal Method: Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations. This should be done through an approved waste disposal plant.

  • Environmental Precautions: Prevent the chemical from entering drains, water courses, or the soil.[1] In case of a spill, try to prevent further leakage and contain the spillage.

Experimental Protocol: Representative Synthesis of a Phenyl-Cyclobutane Carboxylic Acid Derivative

The following is a representative protocol for the synthesis of a phenyl-cyclobutane carboxylic acid derivative, adapted from procedures for similar compounds. This protocol is for informational purposes and should be adapted and optimized based on specific experimental goals and safety assessments.

Objective: To synthesize a 1-phenyl-cyclobutanecarboxylic acid derivative.

Materials:

  • Appropriate starting materials (e.g., a phenylacetonitrile derivative and a cyclobutane precursor)

  • Suitable solvents (e.g., anhydrous tetrahydrofuran (THF), diethyl ether)

  • Reagents for hydrolysis (e.g., sodium hydroxide, hydrochloric acid)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the phenylacetonitrile derivative in anhydrous THF.

  • Grignard Reagent Formation (if applicable): If starting from a halide, prepare the corresponding Grignard reagent by reacting it with magnesium turnings in anhydrous THF.

  • Cyclobutane Addition: Cool the reaction mixture to a low temperature (e.g., 0°C or -78°C) in an ice or dry ice/acetone bath. Slowly add the cyclobutane precursor to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 12-24 hours). Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Hydrolysis: To convert the nitrile to a carboxylic acid, reflux the crude product with an aqueous solution of sodium hydroxide.

  • Acidification and Isolation: After cooling, acidify the basic solution with hydrochloric acid to precipitate the carboxylic acid product. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system to obtain the pure 1-phenyl-cyclobutanecarboxylic acid derivative.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B Proceed C Ensure Engineering Controls are Functional (Fume Hood, Eyewash, Safety Shower) B->C Proceed D Weigh/Transfer Compound in Fume Hood C->D Proceed E Perform Experiment D->E Proceed F Monitor for Spills or Exposure E->F During Experiment G Decontaminate Work Surfaces E->G Experiment Complete F->E No Issues F->G Spill Occurs H Segregate Waste into Labeled Containers G->H Proceed I Dispose of Waste via Approved Channels H->I Proceed J Remove PPE and Wash Hands Thoroughly I->J Proceed

Caption: Workflow for the safe handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。